molecular formula C28H36N4O3S B1150023 Lurasidone Metabolite 14283 D8

Lurasidone Metabolite 14283 D8

Cat. No.: B1150023
M. Wt: 516.7 g/mol
InChI Key: JVTNTCYRWHASTQ-GJWDYXDKSA-N
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Description

Lurasidone Metabolite 14283 D8 is the deuterium labeled Lurasidone Metabolite 14283, which is a metabolite of Lurasidone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H36N4O3S

Molecular Weight

516.7 g/mol

IUPAC Name

(1S,2S,6R,7S,8R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1/i9D2,10D2,11D2,12D2

InChI Key

JVTNTCYRWHASTQ-GJWDYXDKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H]

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of Lurasidone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lurasidone is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. A comprehensive understanding of its metabolic fate is critical for optimizing therapeutic efficacy, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a detailed examination of the metabolic pathways of lurasidone, focusing on the enzymatic processes, the resulting metabolites, and the experimental methodologies used to elucidate these transformations. The narrative emphasizes the central role of Cytochrome P450 3A4 (CYP3A4) in its biotransformation, the clinical relevance of its active metabolites, and the factors that contribute to inter-individual variability in its pharmacokinetics.

Introduction: The Clinical Imperative for Understanding Lurasidone Metabolism

Lurasidone exerts its therapeutic effects through a unique combination of high-affinity antagonism at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, alongside partial agonism at 5-HT1A receptors.[1] Unlike many other antipsychotics, it has minimal affinity for histaminic H1 and muscarinic M1 receptors, which contributes to its favorable profile regarding weight gain and metabolic disturbances.[1][2]

The clinical activity of lurasidone is primarily attributed to the parent drug itself.[3] However, its disposition and clearance from the body are almost entirely dependent on hepatic metabolism. Therefore, a granular understanding of its metabolic pathways is not merely an academic exercise; it is fundamental to predicting its behavior in diverse patient populations and in the context of polypharmacy. The extensive metabolism by a single enzyme isoform, CYP3A4, makes lurasidone susceptible to significant pharmacokinetic variations due to genetic polymorphisms, co-administered medications, and even dietary factors.[4][5][6]

Primary Biotransformation Pathways of Lurasidone

The metabolism of lurasidone is extensive and predominantly mediated by the hepatic enzyme CYP3A4.[3][6][7] In vitro studies have confirmed that other CYP isoforms such as CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1 are not significantly involved in its metabolism.[3] The major biotransformation routes can be categorized into several key oxidative reactions.[3][7][8][9]

The principal metabolic pathways are:

  • Oxidative N-dealkylation: This process involves the cleavage of the alkyl group from the piperazine nitrogen atom.[9]

  • Hydroxylation of the norbornane ring: The addition of a hydroxyl (-OH) group to the bicyclic norbornane moiety of the lurasidone molecule.[3][8][9] This pathway is particularly significant as it leads to the formation of active metabolites.

  • S-oxidation: The oxidation of the sulfur atom within the benzisothiazole ring structure.[3][7][9]

  • Reductive Cleavage and S-methylation: A more minor pathway involves the reductive cleavage of the isothiazole ring, which is then followed by S-methylation.[7][9]

G cluster_pathways Major Biotransformation Pathways Lurasidone Lurasidone CYP3A4 CYP3A4 Hydroxylation (Norbornane Ring) Hydroxylation (Norbornane Ring) CYP3A4->Hydroxylation (Norbornane Ring) Catalyzes Oxidative N-dealkylation Oxidative N-dealkylation CYP3A4->Oxidative N-dealkylation Catalyzes S-oxidation S-oxidation CYP3A4->S-oxidation Catalyzes

Caption: Core metabolic reactions of Lurasidone catalyzed by CYP3A4.

Lurasidone Metabolites: A Profile of Activity

The biotransformation of lurasidone results in a series of metabolites, some of which retain pharmacological activity. The characterization of these metabolites is crucial for understanding the overall clinical effect and duration of action of the drug. Lurasidone is metabolized into two active metabolites and two major non-active metabolites.[3][8]

Metabolite IDPrecursor PathwayPharmacological ActivityRelative Plasma Concentration
ID-14283 Norbornane Ring HydroxylationActive Main active metabolite, ~4% of circulating drug-related components[9]
ID-14326 Norbornane Ring HydroxylationActive Present at lower concentrations than ID-14283[9]
ID-20219 Oxidative N-dealkylationInactiveMajor inactive metabolite, ~24% of circulating components[9]
ID-20220 Hydroxylation of ID-20219InactiveMajor inactive metabolite, ~11% of circulating components[9]
ID-11614 Oxidative N-dealkylationInactiveInactive N-dealkylation product[9]

The two primary active metabolites, ID-14283 and ID-14326, are stereoisomers formed by hydroxylation of the norbornane ring.[9] Of these, ID-14283 is considered the most significant, reaching pharmacologically relevant concentrations in plasma.[9][10] The major inactive metabolites, ID-20219 and ID-20220, are products of the N-dealkylation pathway.[8][9]

G cluster_active Active Metabolites cluster_inactive Inactive Metabolites Lurasidone Lurasidone ID-14283 ID-14283 Lurasidone->ID-14283  Norbornane  Hydroxylation ID-14326 ID-14326 Lurasidone->ID-14326  Norbornane  Hydroxylation ID-20219 ID-20219 Lurasidone->ID-20219  Oxidative  N-dealkylation ID-11614 ID-11614 Lurasidone->ID-11614  Oxidative  N-dealkylation ID-20220 ID-20220 ID-20219->ID-20220  Hydroxylation

Caption: Transformation of Lurasidone into its primary active and inactive metabolites.

Experimental Protocols for Elucidating Lurasidone Metabolism

The characterization of lurasidone's metabolic pathways relies on a combination of robust in vitro and in vivo experimental models. These protocols are designed not only to identify metabolites but also to quantify reaction kinetics and pinpoint the enzymes responsible.

In Vitro Metabolism Analysis using Human Liver Microsomes (HLM)
  • Causality and Objective: HLMs are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily. This system is the gold standard for initial metabolic profiling and reaction phenotyping. The objective is to determine the metabolic stability of lurasidone and identify the specific CYP enzymes responsible for its biotransformation.

  • Step-by-Step Protocol:

    • Preparation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), pooled HLM (e.g., 0.5 mg/mL), and lurasidone (e.g., 1 µM).

    • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to allow components to reach thermal equilibrium.

    • Reaction Initiation: The metabolic reaction is initiated by adding the critical cofactor, NADPH (e.g., 1 mM final concentration). For control (non-metabolizing) samples, water is added instead.

    • Enzyme Inhibition (Phenotyping): To confirm the role of CYP3A4, parallel incubations are conducted in the presence of a potent and specific CYP3A4 inhibitor, such as ketoconazole (e.g., 1 µM). A significant reduction in lurasidone metabolism in the presence of the inhibitor validates the enzyme's involvement.

    • Incubation: The reaction proceeds at 37°C in a shaking water bath. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Termination: The reaction in each aliquot is quenched by adding an ice-cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step also serves to precipitate proteins.

    • Sample Processing: Samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and metabolites, is transferred for analysis.

    • Analysis: The concentration of lurasidone and the presence of its metabolites are determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The high sensitivity and specificity of LC-MS/MS allow for precise quantification and structural elucidation of metabolic products.[11]

In Vivo Pharmacokinetic and Excretion Studies
  • Causality and Objective: While in vitro systems are excellent for mechanistic studies, in vivo models (e.g., Sprague-Dawley rats or human clinical trials) are essential to understand the complete Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[12] The objective is to quantify the exposure of lurasidone and its metabolites over time and to determine the primary routes and extent of excretion.

  • Step-by-Step Protocol:

    • Dosing: A cohort of subjects (animal or human) is administered a single dose of lurasidone. To trace the drug and all its metabolites, radiolabeled [14C]-lurasidone is often used in preclinical and early clinical studies.

    • Sample Collection: Blood samples are collected at predetermined time points post-dose. Simultaneously, urine and feces are collected over a prolonged period (e.g., 7-10 days) to ensure a complete mass balance assessment.

    • Plasma Processing: Blood samples are processed to plasma, and protein precipitation is performed as described for the in vitro protocol.

    • Excreta Processing: Urine samples are typically analyzed directly or after enzymatic hydrolysis (to detect conjugated metabolites). Feces are homogenized and extracted with appropriate solvents.

    • Quantification: Total radioactivity in all matrices is measured using liquid scintillation counting to determine the percentage of the dose recovered. The concentrations of lurasidone and its key metabolites in plasma and excreta are quantified by LC-MS/MS.

    • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), T½ (Half-life), and Clearance using software like NONMEM®.[13]

G cluster_invitro In Vitro Workflow (HLM) cluster_invivo In Vivo Workflow (PK Study) A1 Lurasidone + Human Liver Microsomes A2 Add NADPH (Initiate Reaction) A1->A2 A3 Incubate @ 37°C A2->A3 A4 Quench Reaction (Acetonitrile) A3->A4 A5 LC-MS/MS Analysis A4->A5 B1 Dose Subject with Lurasidone B2 Serial Blood/Excreta Collection B1->B2 B3 Sample Processing (Plasma, Urine, Feces) B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Pharmacokinetic Modeling B4->B5

Caption: Standard experimental workflows for studying drug metabolism.

Factors Influencing Lurasidone Metabolism and Clinical Implications

CYP3A4 Inhibition and Induction

Given that lurasidone is almost exclusively metabolized by CYP3A4, its plasma concentrations are highly sensitive to co-administered drugs that inhibit or induce this enzyme.[4][5]

  • Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) can significantly increase lurasidone exposure, elevating the risk of adverse effects. Co-administration is contraindicated.[4]

  • Moderate CYP3A4 Inhibitors (e.g., diltiazem, fluconazole) require a dose reduction of lurasidone, typically to half the original dose.[5]

  • Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's wort) can drastically decrease lurasidone plasma levels, potentially leading to a loss of efficacy. This combination is also contraindicated.[4]

  • Dietary Factors: Grapefruit and grapefruit juice are known inhibitors of intestinal CYP3A4 and should be avoided by patients taking lurasidone.[4]

Genetic Polymorphisms

Genetic variability in the CYP3A4 gene can lead to differences in enzyme activity, thereby affecting lurasidone clearance. For instance, carriers of the CYP3A4 rs2242480 CC genotype have been shown to have significantly lower apparent clearance of lurasidone compared to those with TC or TT genotypes, suggesting that lower doses may be needed in this subpopulation to achieve the desired therapeutic effect.[14]

Excretion of Lurasidone and its Metabolites

Following extensive metabolism, the resulting products are primarily eliminated from the body via the fecal route. After a single dose of radiolabeled lurasidone, approximately 80% of the radioactivity is recovered in the feces, while about 9% is found in the urine.[3][5][8] This indicates that hepatobiliary excretion is the dominant pathway for clearance.

Conclusion

The metabolic pathway of lurasidone is a well-defined process dominated by CYP3A4-mediated oxidation. The primary reactions of N-dealkylation and norbornane ring hydroxylation lead to a series of inactive and active metabolites, respectively, which are then cleared predominantly through the feces. The heavy reliance on a single metabolic enzyme makes lurasidone a clear example of a drug whose clinical use must be guided by a thorough understanding of potential drug-drug interactions and, increasingly, pharmacogenetic factors. The experimental protocols detailed herein represent the standard methodologies that form the basis of this understanding, providing a self-validating system for characterizing the metabolic fate of new chemical entities in drug development. For the practicing scientist, this knowledge is paramount for interpreting preclinical data and designing informative clinical trials.

References

  • Title: Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

  • Title: Lurasidone Pharmacokinetics Source: Psychopharmacology Institute URL: [Link]

  • Title: Lurasidone and risk of metabolic syndrome: results from short and long-term studies in patients with bipolar depression - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: The impacts of CYP3A4 genetic polymorphism and drug interactions on the metabolism of lurasidone - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Metabolic effects of lurasidone from short-term trials 16,17 - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The impact of CYP3A4 rs2242480 on oral lurasidone: A population pharmacokinetic model and exposure-efficacy analysis in Chinese bipolar depression patients - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Lurasidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Lurasidone: Psychopharmacology, Side Effects and Clinical Pearls - Psych Scene Hub Source: Psych Scene Hub URL: [Link]

  • Title: Lurasidone - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: Population Pharmacokinetics of Lurasidone in Healthy Subjects and Subjects with Schizophrenia - PAGE Meeting Source: PAGE Meeting URL: [Link]

  • Title: Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Lurasidone Pharmacokinetics | Psychopharmacology Institute Source: Psychopharmacology Institute URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - MDPI Source: MDPI URL: [Link]

  • Title: Impact of Lurasidone on Metabolic Parameters and Prolactin Levels Based on Differences of Psychiatric Diagnosis, Dosage, and Introducing Methods: An Observational Study - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Impact of lurasidone and other antipsychotics on body weight | IJGM - Dove Medical Press Source: Dove Medical Press URL: [Link]

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The Pharmacological Nuances of Lurasidone's Active Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Parent Compound – Unraveling the Contributions of Lurasidone's Biologically Active Derivatives

In the landscape of atypical antipsychotics, lurasidone has carved a distinct niche, demonstrating efficacy in the treatment of schizophrenia and bipolar depression.[1][2] Its unique receptor binding profile, characterized by high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors and minimal interaction with histaminergic H1 and muscarinic M1 receptors, is believed to underpin its therapeutic effects and favorable side-effect profile.[2][3] However, a comprehensive understanding of lurasidone's in vivo pharmacology necessitates a deeper exploration beyond the parent molecule. Following administration, lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, giving rise to several metabolites.[2][4] Among these, two have been identified as pharmacologically active: ID-14283 and ID-14326.[5][6] This technical guide provides an in-depth examination of the pharmacological profiles of these active metabolites, offering a comparative analysis with lurasidone to elucidate their potential contributions to the overall clinical efficacy and tolerability of the drug. For researchers and drug development professionals, a thorough characterization of active metabolites is not merely an academic exercise; it is a critical component of understanding a drug's complete mechanism of action, predicting potential drug-drug interactions, and informing the development of next-generation therapeutics.

Metabolic Pathways and Pharmacokinetic Profile of Lurasidone and its Active Metabolites

Lurasidone is extensively metabolized in the liver, with the primary routes of biotransformation being oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[7][8] These processes lead to the formation of a number of metabolites, with ID-14283 and ID-14326 being the two principal active derivatives.[5][6]

ID-14283 , a product of hydroxylation of the norbornane ring, is considered the major active metabolite, reaching pharmacologically relevant concentrations in the bloodstream.[4] Its exposure is significant, estimated to be approximately 23-29% of the parent lurasidone concentration in terms of Cmax and AUC24.[9] In contrast, ID-14326 , another hydroxylated metabolite, is present at much lower levels, representing only 2-4% of lurasidone's Cmax and AUC24.[9] It is important to note that while lurasidone itself constitutes about 11% of the circulating drug-related material in blood, its main active metabolite, ID-14283, accounts for approximately 4%.[4]

This pharmacokinetic disparity underscores the importance of characterizing the pharmacological activity of ID-14283, as its substantial presence suggests a meaningful contribution to the overall therapeutic effect of lurasidone.

Figure 1: Simplified metabolic pathway of lurasidone highlighting the formation of its active metabolites.

Comparative Receptor Binding Profiles

ReceptorLurasidone (Ki, nM)ID-14283ID-14326
Dopamine D21.6Pharmacologically activePharmacologically active
Serotonin 5-HT2A2.0Pharmacologically activePharmacologically active
Serotonin 5-HT70.5Pharmacologically activePharmacologically active
Serotonin 5-HT1A6.8 (Partial Agonist)Pharmacologically activePharmacologically active
Adrenergic α2C10.8Data not availableData not available
Histamine H1>1000Data not availableData not available
Muscarinic M1>1000Data not availableData not available

Table 1: Receptor Binding Affinities (Ki) of Lurasidone. Data for active metabolites are qualitative based on available literature.[3][5][6]

Lurasidone exhibits high affinity for D2, 5-HT2A, and 5-HT7 receptors, and acts as a partial agonist at the 5-HT1A receptor.[3] Its negligible affinity for H1 and M1 receptors is a key factor in its favorable side-effect profile, minimizing the risk of sedation, weight gain, and anticholinergic effects.[3][4] The active metabolites, ID-14283 and ID-14326, are also known to be pharmacologically active, suggesting they share some of the receptor binding characteristics of the parent compound.[5][6] However, without specific Ki values, the precise contribution of each metabolite to the overall receptor occupancy and downstream signaling in vivo remains an area for further investigation.

Functional Activity at Key Receptors

Beyond receptor affinity, understanding the functional activity (i.e., antagonist, agonist, partial agonist) of lurasidone and its metabolites at these receptors is crucial for elucidating their pharmacological effects.

  • Dopamine D2 Receptor: Lurasidone acts as a potent antagonist at the D2 receptor, a hallmark of antipsychotic efficacy.[3] The active metabolites are also presumed to share this D2 antagonist activity, contributing to the overall dopaminergic blockade.

  • Serotonin 5-HT2A Receptor: Similar to its action at D2 receptors, lurasidone is a potent 5-HT2A receptor antagonist. This property is thought to contribute to its atypical antipsychotic profile, potentially mitigating extrapyramidal symptoms and improving negative symptoms and cognitive function.

  • Serotonin 5-HT7 Receptor: Lurasidone is a high-affinity antagonist at the 5-HT7 receptor.[3] Blockade of this receptor has been implicated in the pro-cognitive and antidepressant-like effects of some antipsychotics.

  • Serotonin 5-HT1A Receptor: Lurasidone exhibits partial agonism at the 5-HT1A receptor.[3] This action is believed to contribute to its anxiolytic and antidepressant properties.

Figure 2: Functional activities of lurasidone and its active metabolites at key neurotransmitter receptors.

Experimental Protocols for Pharmacological Characterization

To ensure the scientific integrity and reproducibility of the data presented, it is essential to outline the standard experimental methodologies used to characterize the pharmacological profiles of compounds like lurasidone and its metabolites.

Radioligand Binding Assays

Objective: To determine the affinity of a test compound for a specific receptor.

Principle: This technique measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki (inhibition constant) is then calculated from the IC50 value and represents the affinity of the compound for the receptor.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in a specific order:

      • Assay buffer (e.g., Tris-HCl with appropriate ions).

      • A fixed concentration of the radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors).

      • Varying concentrations of the unlabeled test compound (lurasidone or its metabolites).

      • The receptor membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand for the receptor.

    • The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • Scintillation cocktail is added to each well of the filter plate.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

    • The data are then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: A generalized workflow for a radioligand binding assay.

Cell-Based Functional Assays

Objective: To determine the functional activity of a test compound at a specific G-protein coupled receptor (GPCR).

Principle: These assays measure the downstream signaling events that occur upon receptor activation or inhibition. For Gs- or Gi-coupled receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology (cAMP Assay for a Gi-Coupled Receptor, e.g., D2):

  • Cell Culture:

    • A cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human D2 receptor) is cultured to an appropriate density.

  • Assay Procedure:

    • Cells are harvested and seeded into a 96- or 384-well plate.

    • The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • To stimulate cAMP production, an adenylyl cyclase activator such as forskolin is added.

    • Varying concentrations of the test compound (lurasidone or its metabolites) are added to the wells.

    • For antagonist activity, a fixed concentration of an agonist (e.g., dopamine) is also added. For agonist or partial agonist activity, the test compound is added alone.

    • The plates are incubated for a specific time at a controlled temperature.

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a variety of methods, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where a fluorescently labeled cAMP tracer competes with the sample cAMP for binding to an anti-cAMP antibody.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format for quantifying cAMP.

      • Reporter Gene Assays: Where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP-responsive element.

  • Data Analysis:

    • The data are normalized to the control wells (e.g., forskolin alone).

    • For antagonist activity, the IC50 value is determined by fitting the data to a dose-response curve.

    • For agonist or partial agonist activity, the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax) are determined.

Concluding Remarks and Future Directions

The pharmacological profile of lurasidone is a composite of the activities of the parent drug and its active metabolites. While lurasidone itself has been extensively characterized, a comprehensive, quantitative understanding of the receptor binding and functional activities of its primary active metabolite, ID-14283, and to a lesser extent, ID-14326, remains a critical area for further research. Such data would provide a more complete picture of the in vivo pharmacology of lurasidone, potentially explaining inter-individual variability in response and side effects, and informing the development of future antipsychotic agents with improved therapeutic profiles. As drug development continues to move towards a more nuanced understanding of drug action, the detailed characterization of active metabolites will undoubtedly play an increasingly important role.

References

  • In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. (URL: [Link])

  • An update of the preclinical profile of lurasidone. (URL: [Link])

  • Lurasidone - Wikipedia. (URL: [Link])

  • Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. (URL: [Link])

  • Lurasidone. (URL: [Link])

  • Lurasidone - StatPearls - NCBI Bookshelf. (URL: [Link])

  • Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. (URL: [Link])

  • Critical appraisal of lurasidone in the management of schizophrenia. (URL: [Link])

  • Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. (URL: [Link])

  • Lurasidone Pharmacokinetics. (URL: [Link])

Sources

In vivo stability of Lurasidone Metabolite 14283 D8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: In Vivo Stability & Bioanalytical Validation of Lurasidone Metabolite ID-14283-D8

Executive Summary

This technical guide addresses the structural integrity, metabolic fate, and bioanalytical validation of ID-14283-D8 , the deuterated stable isotope analog of the primary active metabolite of Lurasidone (Latuda®).

ID-14283 (exo-hydroxy lurasidone) represents a critical pharmacological vector, accounting for approximately 25% of the parent drug’s exposure and exhibiting equipotent affinity for D2 and 5-HT2A receptors. The D8-labeled variant serves as the gold-standard Internal Standard (IS) for quantifying this metabolite in biological matrices. This guide details the protocols required to ensure the isotopic stability of the D8 label in vivo and the chemical stability of the metabolite during bioanalysis.

Molecular Architecture & Labeling Logic

To ensure the D8 analog functions as a true surrogate, the deuterium labeling position is critical. It must be placed on a metabolically "silent" scaffold to prevent in vivo label loss via metabolic exchange (D-H exchange).

  • Analyte: ID-14283 (Exo-hydroxy lurasidone).[1]

    • Formation:[2] CYP3A4-mediated hydroxylation of the norbornane ring system.[1]

    • Molecular Weight:[3][4][5][6] ~508.6 g/mol .

  • Internal Standard: ID-14283-D8.

    • Labeling Site: Typically, the piperazine ring or the ethyl linker .

    • Rationale: The norbornane ring is the site of metabolic attack (hydroxylation). Labeling the norbornane ring would result in a Kinetic Isotope Effect (KIE), altering the metabolic rate of the IS compared to the analyte. Placing the D8 label on the piperazine ring ensures the IS tracks the physical properties of the analyte without interfering with the specific metabolic pathway being studied.

Diagram 1: Metabolic Pathway & Labeling Strategy

G Lurasidone Lurasidone (Parent Drug) CYP3A4 CYP3A4 (Hepatic) Lurasidone->CYP3A4 Oxidation ID14283 Metabolite ID-14283 (Exo-Hydroxy) Active CYP3A4->ID14283 Norbornane Hydroxylation Downstream Inactive Metabolites (ID-20219/20220) ID14283->Downstream N-Dealkylation (Label Loss Risk) ID14283_D8 ID-14283-D8 (Internal Standard) Piperazine-D8 Label ID14283_D8->ID14283 Bioanalytical Surrogate

Caption: The metabolic formation of ID-14283 from Lurasidone. The D8 Internal Standard mirrors the metabolite but must resist N-dealkylation to retain the label.

In Vivo Stability Assessment

When using ID-14283-D8 as a tracer or IS, two forms of stability must be validated: Chemical Stability (resistance to degradation) and Isotopic Stability (resistance to D-H exchange).

Isotopic Integrity (In Vivo)

The primary risk to the D8 label is Metabolic Switching . If the D8 label is located on the piperazine ring, oxidative N-dealkylation (a known pathway for Lurasidone) will cleave the molecule, causing the mass spectrometer to "lose" the signal of the intact D8-metabolite.

Validation Protocol: The Atom-Exchange Test

  • Dose: Administer ID-14283-D8 (IV or PO) to preclinical species (Rat/Dog).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 4, 8, and 24 hours.

  • Analysis: Monitor for the specific mass transition of the D8 parent.

    • Success Criteria: The ratio of [M+8] (intact label) to [M+7] or [M+6] (loss of deuterium) must remain constant. A shift toward lower mass indicates D-H exchange with body water or metabolic instability.

Matrix Stability (Ex Vivo)

Lurasidone and its metabolites are structurally complex and can degrade in plasma if not stabilized.

  • Light Sensitivity: Like the parent benzisothiazole, ID-14283 is photosensitive. All extraction steps must be performed under yellow (sodium vapor) light or low-light conditions.

  • Enzymatic Hydrolysis: While ID-14283 is an oxidative metabolite, it is relatively stable against esterases. However, acidification is recommended to prevent N-oxide formation or interconversion.

Bioanalytical Methodology (LC-MS/MS)

This section outlines the validated workflow for quantifying ID-14283 using the D8 analog. This protocol ensures that the "In Vivo" concentrations measured are accurate and not artifacts of benchtop degradation.

Sample Preparation (Protein Precipitation)
  • Matrix: Human Plasma (K2EDTA).

  • Stabilizer: Acidify plasma with 1% Formic Acid immediately upon collection to inhibit residual enzyme activity.

  • Extraction:

    • Aliquot 50 µL plasma.

    • Add 200 µL Internal Standard Solution (ID-14283-D8 in Acetonitrile).

    • Vortex (5 min) @ 1500 rpm.

    • Centrifuge (10 min) @ 4000 g, 4°C.

    • Inject supernatant.[7]

Mass Spectrometry Parameters

The following transitions are theoretical baselines based on the molecular weight shift.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
ID-14283 509.2 [M+H]+166.135100
ID-14283-D8 517.2 [M+H]+174.135100

Note: The product ion 166.1 typically corresponds to the benzisothiazole moiety. The D8 shift to 174.1 confirms the label is on the piperazine/linker fragment attached to this moiety.

Diagram 2: Stability Validation Workflow

Workflow cluster_0 Phase 1: Sample Collection cluster_1 Phase 2: Extraction & Spiking cluster_2 Phase 3: LC-MS/MS Analysis Sample Plasma Sample (Containing ID-14283) Acid Add 1% Formic Acid (Stabilization) Sample->Acid Precip Protein Precipitation (Acetonitrile) Acid->Precip IS_Spike Spike ID-14283-D8 (Internal Standard) IS_Spike->Precip LC LC Separation (C18 Column) Precip->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Step-by-step bioanalytical workflow ensuring the stability of the metabolite and its D8 surrogate.

Troubleshooting & Data Interpretation

When analyzing in vivo stability data, three artifacts often lead to misinterpretation of the D8 metabolite's performance:

  • IS Response Drift:

    • Observation: The peak area of ID-14283-D8 decreases over the run time, but the analyte does not.

    • Cause: Deuterium loss (exchange) in the mobile phase if the pH is too acidic (>0.1% FA) or if the label is chemically labile.

    • Solution: Use a buffered mobile phase (Ammonium Acetate pH 4.5) rather than straight Formic Acid.[7]

  • Cross-Talk (The "M+8" Effect):

    • Observation: Signal appears in the analyte channel (m/z 509) when only IS (m/z 517) is injected.

    • Cause: Isotopic impurity of the D8 standard.

    • Requirement: The D8 standard must have <0.5% contribution to the M+0 (native) mass to be valid for low-level quantitation.

  • Metabolite Back-Conversion:

    • Observation: Lurasidone appears in samples dosed only with ID-14283.

    • Cause: This is biologically rare for oxidative metabolites (reduction back to parent is uncommon for hydroxylations). If observed, check for source contamination or N-oxide reduction in the electrospray source.

References

  • Sunovion Pharmaceuticals Inc. (2013). Latuda (lurasidone hydrochloride) tablets prescribing information.[8] U.S. Food and Drug Administration.[9] Link

  • Katteboina, M. Y., et al. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074.[5] Link

  • Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity.[1][8][10] Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181.[8] Link

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS developmental method validation for the determination of small molecules in biological matrices. Rapid Communications in Mass Spectrometry. Link

Sources

Topic: Deciphering the Contribution of the Active Metabolite ID-14283 to Lurasidone's Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its clinical efficacy is attributed to a complex pharmacology, primarily involving high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors. However, a comprehensive understanding of Lurasidone's therapeutic action requires an in-depth analysis of its metabolic fate. Upon administration, Lurasidone is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites. Among these, the des-N-methyl-lurasidone metabolite, also known as ID-14283, is of significant interest due to its own substantial pharmacological activity. This guide provides a detailed examination of the role of ID-14283, elucidating its contribution to the overall clinical profile of Lurasidone.

The Metabolic Pathway of Lurasidone to ID-14283

Lurasidone undergoes several biotransformation pathways, including hydroxylation, N-dealkylation, and S-oxidation. The formation of ID-14283 occurs through the N-dealkylation of the piperazine ring of the parent compound. This metabolic conversion is almost exclusively mediated by CYP3A4, making the pharmacokinetics of both Lurasidone and ID-14283 susceptible to significant drug-drug interactions with strong inhibitors or inducers of this enzyme.

cluster_metabolism Hepatic Metabolism Lurasidone Lurasidone ID14283 ID-14283 (des-N-methyl-lurasidone) Lurasidone->ID14283 CYP3A4 (N-dealkylation) cluster_workflow In Vitro Characterization Workflow start Test Compounds (Lurasidone, ID-14283) receptor_binding Radioligand Binding Assays (D2, 5-HT2A, 5-HT7, etc.) start->receptor_binding Determine Affinity functional_assay Functional Assays (e.g., Calcium Mobilization) start->functional_assay Assess Function data_analysis Data Analysis (Ki, IC50, EC50 calculation) receptor_binding->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for in vitro characterization of Lurasidone and ID-14283.

Step-by-Step Protocol: Radioligand Binding Assay
  • Cell Membrane Preparation: Utilize cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A). Homogenize cells in a buffered solution and centrifuge to isolate the cell membrane fraction containing the receptors.

  • Assay Buffer Preparation: Prepare a suitable binding buffer with appropriate pH and ionic strength to ensure optimal receptor-ligand interaction.

  • Competition Binding: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compounds (Lurasidone or ID-14283).

  • Incubation: Incubate the plates at a controlled temperature for a specified duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the affinity of the compound for the receptor.

Conclusion

The pharmacological activity of Lurasidone is not solely attributable to the parent molecule but is a composite of the actions of both Lurasidone and its major active metabolite, ID-14283. This metabolite exhibits a receptor binding profile that is highly similar to Lurasidone, with potent antagonist activity at D2, 5-HT2A, and 5-HT7 receptors. Given its substantial plasma concentrations, ID-14283 is a critical contributor to the overall therapeutic efficacy and tolerability profile of Lurasidone. Drug development professionals must consider the impact of such active metabolites when evaluating pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. A thorough characterization of the pharmacology of active metabolites like ID-14283 is indispensable for a complete understanding of a drug's mechanism of action and for optimizing its clinical use.

References

  • Ishibashi, T., et al. (2010). Lurasidone (SM-13496), a novel atypical antipsychotic with potent serotonin 5-HT7 and 5-HT1A receptor antagonist, and dopamine D2 and serotonin 5-HT2A receptor antagonist properties. Journal of Pharmacology and Experimental Therapeutics, 334(1), 171-181. [Link]

  • Latuda (Lurasidone) Prescribing Information. Sunovion Pharmaceuticals Inc. [Link]

  • Meyer, J. M., et al. (2011). Lurasidone: a new drug for the treatment of schizophrenia. Expert Opinion on Investigational Drugs, 20(6), 835-845. [Link]

Strategic Deuteration to Enhance the Metabolic Stability of Lurasidone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for researchers and drug development professionals on the application of deuterium labeling to modulate the metabolic stability of Lurasidone, an atypical antipsychotic. Lurasidone undergoes extensive phase I metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4), leading to multiple metabolites and a defined pharmacokinetic profile. Strategic replacement of hydrogen with its stable isotope, deuterium, at key metabolic sites can leverage the kinetic isotope effect (KIE) to attenuate the rate of metabolic conversion. This guide details the metabolic pathways of Lurasidone, explains the principles of the deuterium KIE, and provides field-proven, step-by-step protocols for the in vitro evaluation of deuterated Lurasidone analogues using liver microsomal stability assays and LC-MS/MS bioanalysis. The objective is to provide a robust, scientifically-grounded methodology for investigating deuterium labeling as a strategy to enhance drug performance.

Introduction: The Lurasidone Metabolic Landscape

Lurasidone (marketed as Latuda®) is a potent second-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Its efficacy is linked to a high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors.[2] While effective, Lurasidone is characterized by extensive hepatic metabolism, which is a critical determinant of its pharmacokinetic profile, including its half-life of 18-40 hours.[1][3]

The metabolic fate of Lurasidone is almost exclusively governed by the CYP3A4 isoenzyme.[2][3][4][5] This extensive biotransformation presents both a challenge and an opportunity in drug development. The challenge lies in managing drug-drug interactions with strong CYP3A4 inhibitors or inducers.[2][4] The opportunity, however, lies in modifying the molecule to control its metabolic rate, potentially leading to an improved therapeutic profile. Deuterium labeling, or deuteration, has emerged as a powerful strategy to achieve this by selectively slowing metabolic processes at specific molecular sites, often referred to as "metabolic soft spots".[6][7] This guide explores the strategic application of this technique to Lurasidone.

Lurasidone's Primary Metabolic Pathways: Identifying Targets for Deuteration

Understanding the precise sites of metabolic attack is paramount for a successful deuteration strategy. Lurasidone's biotransformation occurs via several key pathways, all predominantly catalyzed by CYP3A4.[1][5]

The principal metabolic routes are:

  • Hydroxylation of the Norbornane Ring: This modification leads to the formation of two active metabolites, ID-14283 and ID-14326.[1][5][8] Of these, ID-14283 reaches pharmacologically relevant concentrations in plasma.[1]

  • Oxidative N-dealkylation: This pathway involves the cleavage of the bond between the piperazine and cyclohexane rings, resulting in major inactive metabolites such as ID-20219 (a carboxylic acid) and ID-11614 (a piperazine derivative).[1]

  • S-oxidation: Oxidation of the sulfur atom within the benzisothiazole ring is another identified pathway.[1][5]

These pathways, particularly the C-H bond cleavages involved in norbornane hydroxylation and N-dealkylation, represent the primary targets for deuterium substitution. Slowing the rate of formation of inactive metabolites could increase the parent drug's exposure, while altering the ratio of active metabolites could modulate the overall pharmacological effect.

Lurasidone_Metabolism cluster_pathways CYP3A4-Mediated Pathways cluster_metabolites Resulting Metabolites Lurasidone Lurasidone Norbornane_Hydroxylation Norbornane Hydroxylation Lurasidone->Norbornane_Hydroxylation N_Dealkylation Oxidative N-dealkylation Lurasidone->N_Dealkylation S_Oxidation S-oxidation Lurasidone->S_Oxidation Active_Metabolites Active Metabolites (ID-14283, ID-14326) Norbornane_Hydroxylation->Active_Metabolites Inactive_Metabolites Inactive Metabolites (ID-20219, ID-11614) N_Dealkylation->Inactive_Metabolites Other_Metabolites Other Metabolites S_Oxidation->Other_Metabolites

Caption: Major CYP3A4-mediated metabolic pathways of Lurasidone.

The Scientific Rationale: Deuterium's Kinetic Isotope Effect (KIE)

The strategic replacement of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H) can significantly decrease the rate of a chemical reaction in which the cleavage of that bond is rate-limiting.[6] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).

Causality Behind the KIE: The basis for the KIE lies in the principles of quantum mechanics and vibrational energy. A covalent bond, such as a carbon-hydrogen (C-H) bond, is not static; it vibrates at a specific frequency. Due to its greater mass (one proton, one neutron), a deuterium atom forms a stronger bond with carbon (C-D) than hydrogen does. This stronger C-D bond has a lower zero-point vibrational energy.[6] Consequently, more energy is required to break a C-D bond than an analogous C-H bond.

In the context of drug metabolism, many Phase I reactions catalyzed by CYP450 enzymes involve the abstraction of a hydrogen atom as a critical, often rate-determining, step.[6][9] By placing deuterium at such a position, we increase the activation energy for this step, thereby slowing the entire metabolic process. This can lead to:

  • Enhanced Metabolic Stability: A lower rate of metabolism results in a longer plasma half-life.

  • Improved Pharmacokinetic Profile: Increased drug exposure (AUC) and potentially lower peak-to-trough fluctuations.[7]

  • Reduced Metabolite Load: Decreased formation of specific metabolites, which can be advantageous if they are inactive or associated with adverse effects.[7][9]

  • Potential for Dose Reduction: A more stable compound may allow for lower and/or less frequent dosing regimens.[7]

KIE_Concept Reactant_H Drug-H + CYP450 TS_H [Transition State H]‡ Reactant_H->TS_H Lower Activation Energy (Ea) Product_H Metabolite + H₂O TS_H->Product_H Reactant_D Drug-D + CYP450 TS_D [Transition State D]‡ Reactant_D->TS_D Higher Activation Energy (Ea) Product_D Metabolite + HDO TS_D->Product_D note Result: Rate (C-H Cleavage) > Rate (C-D Cleavage) Reaction Slows Down HLM_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_sample 3. Sampling & Termination cluster_analysis 4. Analysis Prep_HLM Prepare HLM (0.5 mg/mL) Mix Mix HLM + Compound Prep_HLM->Mix Prep_Cmpd Prepare Compound Working Solutions (1 µM) Prep_Cmpd->Mix Prep_NADPH Prepare NADPH Cofactor Start Add NADPH to Start Reaction Mix->Start T0 T=0 min Quench Stop Reaction with Acetonitrile + IS T0->Quench T5 T=5 min T5->Quench T15 T=15 min T15->Quench T30 T=30 min T30->Quench T45 T=45 min T45->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze

Sources

Technical Guide: Preliminary Investigation of Lurasidone-D8 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary investigation and bioanalytical validation of Lurasidone-D8 (


) as a stable isotope-labeled internal standard (SIL-IS) for metabolic profiling and pharmacokinetic (PK) studies. Lurasidone, an atypical antipsychotic metabolized primarily by CYP3A4 , requires precise quantification to monitor its active metabolites (ID-14283, ID-14326) and manage drug-drug interactions (DDIs).

The "preliminary investigation" phase is critical to ensure that the deuterated analog (D8) exhibits identical chromatographic behavior to the analyte without isotopic interference (cross-talk) or deuterium-hydrogen exchange (D/H exchange) instability. This guide synthesizes FDA Bioanalytical Method Validation (BMV) guidelines with specific protocols for optimizing LC-MS/MS workflows.

Part 1: The Physicochemical Rationale

Structural Integrity and Mass Shift

Lurasidone (


 Da) is a benzisothiazole derivative. The use of a D8-analog  (Mass shift +8 Da) is strategically superior to D3 or D4 analogs for this molecule.
  • Avoidance of Isotopic Overlap: Large molecules like Lurasidone have significant natural isotopic abundance (

    
    , 
    
    
    
    ). The M+2 and M+3 peaks of the native drug can contribute to the internal standard channel if the mass difference is small. A +8 Da shift places the IS signal well beyond the natural isotopic envelope of the parent drug, eliminating "cross-talk" from analyte to IS.
  • Lipophilicity & Retention: Deuterium substitution slightly lowers lipophilicity (

    
     bonds are shorter and less polarizable than 
    
    
    
    ). However, with 8 deuteriums distributed (typically on the piperazine or cyclohexyl rings), the retention time shift is usually negligible (< 0.05 min), ensuring the IS experiences the exact same matrix suppression/enhancement as the analyte.
Metabolic Stability of the Label

For an IS to be valid, the deuterium labels must be located on non-exchangeable positions (C-D bonds) and ideally away from the primary sites of metabolic attack if used in in vivo studies where the IS might undergo metabolism (though in bioanalysis, the IS is added post-collection, so metabolic stability of the IS is less critical than chemical stability).

  • Critical Check: Verify the Certificate of Analysis (CoA) to ensure D-labeling is not on the norbornane ring (site of hydroxylation) or the nitrogen (exchangeable protons). Common commercial Lurasidone-D8 is labeled on the piperazine ring.

Part 2: Metabolic Pathway Mapping

Understanding the metabolic fate of Lurasidone is essential for setting up the analytical window. The IS must not interfere with the detection of metabolites.

CYP3A4 Mediated Biotransformation

Lurasidone is heavily metabolized by CYP3A4 via oxidative N-dealkylation, hydroxylation, and S-oxidation.[1]

LurasidoneMetabolism cluster_IS Internal Standard Role Lurasidone Lurasidone (Parent) MW: 492.68 CYP3A4 CYP3A4 (Liver Microsomes) Lurasidone->CYP3A4 ID14283 ID-14283 (Active Metabolite) Norbornane Hydroxylation CYP3A4->ID14283 Major Pathway ID14326 ID-14326 (Active Metabolite) Endo-Hydroxylation CYP3A4->ID14326 Minor Pathway ID20219 ID-20219 (Inactive) N-Dealkylation Product CYP3A4->ID20219 Cleavage LurasidoneD8 Lurasidone-D8 MW: ~500.7 (Co-elutes with Parent)

Figure 1: Metabolic pathway of Lurasidone showing major active metabolites.[2][3] Lurasidone-D8 is used to normalize the quantification of the Parent fraction.

Part 3: Analytical Method Development (LC-MS/MS)

Sample Preparation Protocol

Objective: Maximize recovery while removing phospholipids that cause matrix effects. Method: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for high-throughput "dilute-and-shoot" workflows, though LLE (using MTBE) provides cleaner samples for lower LOQ (Limit of Quantitation).

Protocol: Supported Liquid Extraction (SLE) / PPT Hybrid

  • Aliquot: Transfer 50 µL of plasma/microsomal incubate to a 96-well plate.

  • IS Addition: Add 20 µL of Lurasidone-D8 Working Solution (500 ng/mL in 50% Methanol).

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex for 2 minutes at 1200 RPM.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2-5 µL of the supernatant directly (or dilute 1:1 with water to improve peak shape).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6490 or Sciex 6500+). Column: Phenyl-Hexyl columns are superior to C18 for Lurasidone due to


 interactions with the benzisothiazole ring, offering better separation from polar metabolites.
ParameterSettingRationale
Column Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm)Enhanced selectivity for aromatic rings.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic AcidAcidic pH ensures protonation of piperazine N.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.5 mL/minOptimal for ESI efficiency.
Ionization ESI Positive (+)Lurasidone is basic (

).
MRM Transitions (Mass Spectrometry)

The following transitions must be optimized. The D8 transitions assume labeling on the piperazine ring (common commercial standard). Note: Always perform a product ion scan on your specific D8 lot.

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
Lurasidone 493.2166.130Quantifier (Norbornane imide)
Lurasidone 493.2150.145Qualifier (Benzisothiazole)
Lurasidone-D8 501.2166.130Quantifier (Unlabeled fragment)*
Lurasidone-D8 501.2158.145Qualifier (Labeled fragment)

*Crucial Note: If the D8 label is on the piperazine ring, the 166 fragment (norbornane part) remains unlabeled, so the transition is 501 -> 166. If the label were on the norbornane, the fragment would be 174. Verify this experimentally.

Part 4: Validation Strategy (FDA/EMA Compliance)

To scientifically validate Lurasidone-D8, you must prove it corrects for matrix effects without introducing interference.

Cross-Talk Evaluation (Selectivity)

Experiment: Inject a high concentration of Lurasidone (ULOQ) without IS. Monitor the IS channel (501


 166).
  • Acceptance Criteria: Response in IS channel must be

    
     of the average IS response.
    
  • Reverse Check: Inject pure IS. Monitor Analyte channel.[4] Response must be

    
     of LLOQ.[5]
    
Matrix Effect (ME) & Recovery

Use the Matuszewski method (Pre-extraction spike vs. Post-extraction spike).





  • Requirement: The IS Normalized MF should be close to 1.0 (0.9–1.1), indicating the D8 analog compensates perfectly for ion suppression caused by phospholipids.

Validation Workflow Diagram

ValidationWorkflow cluster_0 Phase 1: Specificity cluster_1 Phase 2: Matrix & Recovery Start Start: Lurasidone-D8 Validation Blank Inject Double Blank (No Drug, No IS) Start->Blank Crosstalk Inject ULOQ Analyte Check IS Channel Blank->Crosstalk Spike Spike Matrix (Low/High QC) Crosstalk->Spike Calc Calculate IS-Normalized Matrix Factor Spike->Calc Decision IS Normalized MF 0.9 - 1.1? Calc->Decision Pass Validation Passed: Proceed to PK Study Decision->Pass Yes Fail Fail: Switch Column/Chemistry Decision->Fail No

Figure 2: Step-by-step decision tree for validating the Internal Standard suitability according to FDA guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Strickland, E. C., Enders, J. R., & McIntire, G. L. (2019).[4] Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. LCGC North America. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 213046, Lurasidone. Retrieved from [Link]

  • Enders, J. R., & McIntire, G. L. (2015).[4] A Dilute-and-Shoot LC-MS Method for Antipsychotics in Urine. Journal of Analytical Toxicology. Retrieved from [Link]

  • Agilent Technologies. (2016). Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. Retrieved from [Link]

Sources

Lurasidone and ID-14283: A Bioanalytical and Pharmacological Synopsis

[1][2][3]

Executive Summary: The Dual-Entity Therapeutic Profile

In the landscape of atypical antipsychotics, Lurasidone (Latuda®) is distinguished not just by its high affinity for D2 and 5-HT2A receptors, but by the significant pharmacological contribution of its primary active metabolite, ID-14283 .[1]

Unlike many psychotropics where metabolites are mere clearance products, ID-14283 retains a receptor binding profile strikingly similar to the parent compound.[1][2] For drug development professionals, this necessitates a "dual-entity" approach to pharmacokinetics (PK) and pharmacodynamics (PD).[1][2] We cannot fully understand the clinical efficacy or the safety margin of Lurasidone without rigorously quantifying and modeling ID-14283.[1]

This guide dissects the molecular architecture, metabolic pathways, and validated bioanalytical protocols required to study these two compounds.

Molecular Architecture & Pharmacodynamics

The Active Metabolite Contribution

Lurasidone is a benzisothiazol derivative.[1][3] Its efficacy in treating schizophrenia and bipolar depression is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptor antagonism.[1][2]

ID-14283 is formed via the hydroxylation of the norbornane ring of the parent molecule.[1][4] Crucially, this structural modification does not abolish receptor affinity.[1][2]

Comparative Receptor Binding Profile (

values)

The following data illustrates why ID-14283 is considered an active participant in the therapeutic window.

Receptor TargetLurasidone

(nM)
ID-14283

(nM)
Functional Consequence
D2 (Dopamine) ~1.0~1.0 - 1.6Antipsychotic efficacy (Positive symptoms)
5-HT2A (Serotonin) 0.5~0.5 - 0.8Reduced EPS liability; Negative symptom efficacy
5-HT7 (Serotonin) 0.5~0.5Pro-cognitive effects; Antidepressant properties
5-HT1A (Serotonin) 6.4~6.0Partial Agonism; Anxiolytic/Antidepressant effects

2C Adrenergic
11.0ModeratePotential cognitive enhancement
H1 (Histamine) >1,000>1,000Low sedation risk compared to other atypicals
M1 (Muscarinic) >1,000>1,000Low anticholinergic side effect profile

Data synthesized from preclinical profiles and FDA Pharmacology Reviews.[1] [1, 2]

Visualization: Receptor Binding Topology

The diagram below visualizes the "Clean Receptor Profile" shared by both compounds—high affinity for therapeutic targets (Green) and low affinity for off-targets (Red) that typically cause metabolic side effects.[1][2]

ReceptorTopologycluster_compoundsTherapeutic Entitiescluster_highHigh Affinity (Therapeutic)cluster_lowNegligible Affinity (Safety)LurasidoneLurasidone(Parent)D2D2(Antipsychotic)Lurasidone->D2HT2A5-HT2A(EPS Mitigation)Lurasidone->HT2AHT75-HT7(Cognition)Lurasidone->HT7H1H1(Sedation/Weight)Lurasidone->H1No BindingM1M1(Dry Mouth/Constipation)Lurasidone->M1No BindingID14283ID-14283(Active Metabolite)ID14283->D2ID14283->HT2AID14283->HT7

Figure 1: Pharmacodynamic overlap showing ID-14283 retaining the critical high-affinity binding profile of the parent drug.[1][2]

Metabolic Fate & Pharmacokinetics

Understanding the formation of ID-14283 is critical for interpreting clinical data, particularly regarding drug-drug interactions (DDIs).[1][2]

The CYP3A4 Bottleneck

Lurasidone is extensively metabolized in the liver, primarily by CYP3A4 .[4]

  • Primary Pathway: Oxidative N-dealkylation (leading to inactive metabolites) and hydroxylation of the norbornane ring (leading to ID-14283).[1][2][4]

  • Exposure: ID-14283 represents approximately 25% of the parent compound's exposure (AUC).[1][2][3][5]

  • Food Effect: Both Lurasidone and ID-14283 exhibit a significant food effect.[1][2] Absorption increases ~2-fold when administered with a meal of at least 350 calories.[1][2][4] This is a vital variable in clinical trial protocols [3].

MetabolismLurasidoneLurasidone(Parent)CYP3A4CYP3A4(Liver)Lurasidone->CYP3A4ID14283ID-14283(Active Metabolite)~25% ExposureCYP3A4->ID14283Hydroxylation(Norbornane Ring)ID14326ID-14326(Minor Active)<3% ExposureCYP3A4->ID14326HydroxylationInactiveID-20219 / ID-20220(Inactive Metabolites)CYP3A4->InactiveN-dealkylation

Figure 2: Metabolic cascade of Lurasidone highlighting the CYP3A4-mediated formation of the active metabolite ID-14283.[1][2]

Bioanalytical Protocol: LC-MS/MS Quantification

For researchers conducting PK studies, differentiating the parent from the metabolite is non-trivial due to their structural similarity.[2] The following protocol is a high-integrity method suitable for human plasma, utilizing Liquid-Liquid Extraction (LLE) to minimize matrix effects [4, 5].[1][2]

Method Validation Parameters
  • Matrix: Human Plasma (K2EDTA).[1][2]

  • Instrumentation: HPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent).

  • Internal Standard (IS): Lurasidone-d8 or Ziprasidone (structural analog).[1][2]

Step-by-Step Extraction Workflow

1. Preparation of Stock Solutions:

  • Dissolve Lurasidone and ID-14283 standards in Methanol (1 mg/mL).[1][2]

  • Prepare working dilutions in 50% Methanol/Water.[1][2]

2. Sample Processing (Liquid-Liquid Extraction):

  • Aliquot: Transfer 200

    
    L of plasma into a clean glass tube.
    
  • IS Addition: Add 20

    
    L of Internal Standard working solution. Vortex for 10 sec.
    
  • Buffer: Add 100

    
    L of 0.1 M Sodium Carbonate (pH 9.8) to basify the sample (improves extraction efficiency of basic drugs).[1][2]
    
  • Extraction Solvent: Add 2 mL of TBME (tert-Butyl methyl ether) .[1][2]

    • Why TBME? It provides cleaner extracts for lipophilic bases compared to Ethyl Acetate, reducing phospholipid carryover.[2]

  • Agitation: Shake/vortex for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Evaporation: Transfer the organic (upper) layer to a fresh tube and evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 200

    
    L of Mobile Phase.
    

3. Chromatographic Conditions:

  • Column: Phenomenex Gemini C6-Phenyl or C18 (50 x 2.0 mm, 5

    
    m).[1][2]
    
    • Note: Phenyl phases often provide better selectivity for aromatic isomers than standard C18.[1][2]

  • Mobile Phase: Isocratic mixture of Acetonitrile : 10mM Ammonium Acetate (70:30 v/v) + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

4. Mass Spectrometry (MRM Mode): Quantification is performed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.[1][2]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Lurasidone 493.2 (

)
166.1~35
ID-14283 509.2 (

)
166.1~35
IS (Ziprasidone) 413.1 (

)
194.1~40

Note: The transition to m/z 166.1 corresponds to the benzisothiazole fragment, common to both parent and metabolite.

BioanalysisStartPlasma Sample (200 µL)BasifyAdd 0.1M Na2CO3(Adjust pH > 9)Start->BasifyExtractAdd TBME (2 mL)Liquid-Liquid ExtractionBasify->ExtractSpinCentrifuge & SeparateOrganic LayerExtract->SpinDryEvaporate under N2Spin->DryReconReconstitute in Mobile PhaseDry->ReconInjectInject into LC-MS/MS(MRM Mode)Recon->Inject

Figure 3: Optimized bioanalytical workflow for simultaneous quantification of Lurasidone and ID-14283.[1][2]

References

  • DailyMed (NIH). (2023).[1][2] LABEL: LATUDA- lurasidone hydrochloride tablet, film coated.[1][2] U.S. National Library of Medicine.[1][2] [Link][1][2]

  • Ishibashi, T., et al. (2010).[1][2] Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and dopamine D2 receptor antagonist activity. Journal of Pharmacological Sciences. [Link]

  • FDA Center for Drug Evaluation and Research. (2010).[1][2] Clinical Pharmacology and Biopharmaceutics Review: Lurasidone (Application No. 200603). [Link][1][2]

  • Katteboina, M. Y., et al. (2016).[1][2] LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074.[1][2][6] [Link]

  • PubChem. (2024).[1][2] Lurasidone Metabolite 14283.[7][8][1][2][3][4][5][6][9] National Center for Biotechnology Information.[1][2] [Link][1][2]

An In-Depth Technical Guide to the Bioavailability of Lurasidone and the Formation of its Active Metabolite, ID-14283

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lurasidone, an atypical antipsychotic agent, is a cornerstone in the management of schizophrenia and bipolar depression.[1] Its clinical efficacy is intricately linked to its pharmacokinetic and pharmacodynamic profiles, which dictate its journey through the body and its interaction with therapeutic targets. This technical guide provides a comprehensive exploration of the bioavailability of lurasidone and the metabolic pathway leading to its principal active metabolite, ID-14283. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms, experimental methodologies, and critical data that underpin our understanding of lurasidone's disposition in the body.

Lurasidone's therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, coupled with partial agonism at 5-HT1A receptors.[2][3] This unique receptor binding profile contributes to its antipsychotic and antidepressant effects. The biotransformation of lurasidone is a critical aspect of its clinical pharmacology, leading to the formation of both active and inactive metabolites that can influence the overall therapeutic and safety profile of the drug.

I. Bioavailability of Lurasidone: A Multifaceted Process

The oral bioavailability of lurasidone is relatively low and variable, estimated to be in the range of 9-19%.[1][4] This is a critical consideration in its clinical application and is influenced by several factors, most notably the presence of food.

The Pronounced Food Effect

Administration of lurasidone with a meal of at least 350 calories can significantly increase its absorption, leading to an approximately two- to three-fold increase in mean Cmax (maximum plasma concentration) and a two-fold increase in AUC (area under the plasma concentration-time curve) compared to fasting conditions.[2] This food effect is attributed to several physiological changes that occur post-prandially, including increased splanchnic blood flow, delayed gastric emptying which allows for more time for drug dissolution, and a potential increase in solubility due to the presence of bile salts. All clinical efficacy and safety trials for lurasidone were conducted under fed conditions, underscoring the importance of this administration instruction.[2]

Pharmacokinetic Profile

Following oral administration with food, lurasidone is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 1 to 3 hours.[1][5] The pharmacokinetic profile of lurasidone is approximately dose-proportional within the approved dosing range.[6] Lurasidone is highly bound to plasma proteins (~99%), primarily albumin and alpha-1-acid glycoprotein.[1]

Pharmacokinetic ParameterValueReference
Oral Bioavailability9-19%[1][4]
Tmax (with food)1-3 hours[1][5]
Protein Binding~99%[1]
Elimination Half-life18-40 hours[1]

II. The Metabolic Journey: Formation of Metabolite ID-14283

Lurasidone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[7][8] This metabolic process gives rise to several metabolites, with ID-14283 being the most significant active metabolite.[9][10]

The Central Role of CYP3A4

The metabolism of lurasidone is highly dependent on CYP3A4 activity. Co-administration with strong inhibitors of CYP3A4 (e.g., ketoconazole) can lead to a substantial increase in lurasidone exposure, while co-administration with strong inducers (e.g., rifampin) can significantly decrease its plasma concentrations, potentially compromising therapeutic efficacy.[7] This highlights the critical need for careful consideration of potential drug-drug interactions when prescribing lurasidone.

Major Biotransformation Pathways

The primary metabolic pathways for lurasidone include:

  • Oxidative N-dealkylation: This process involves the removal of an alkyl group from a nitrogen atom.[2][8]

  • Hydroxylation of the norbornane ring: This is the key step in the formation of the active metabolite ID-14283, where a hydroxyl group is added to the norbornane ring structure of lurasidone.[1][8]

  • S-oxidation: This involves the oxidation of the sulfur atom in the isothiazole ring.[2][8]

Other minor pathways include hydroxylation of the cyclohexane ring and reductive cleavage of the isothiazole ring followed by S-methylation.[2]

Metabolite Profile

Besides the principal active metabolite ID-14283, other notable metabolites include:

  • ID-14326: Another active metabolite formed through hydroxylation of the norbornane ring, but it is present at much lower concentrations than ID-14283.[9]

  • ID-20219 and ID-11614: Two major inactive metabolites resulting from N-dealkylation.[1]

  • ID-20220: A hydroxylated derivative of ID-20219, which is also inactive.[2]

In circulation, the parent drug, lurasidone, constitutes about 11% of the total drug-related material, while the main active metabolite, ID-14283, accounts for approximately 4%.[2]

Metabolic Pathway of Lurasidone

Lurasidone_Metabolism Lurasidone Lurasidone ID14283 ID-14283 (Active) (Norbornane Hydroxylation) Lurasidone->ID14283 CYP3A4 ID14326 ID-14326 (Active) (Norbornane Hydroxylation) Lurasidone->ID14326 CYP3A4 N_Dealkylation_Products ID-20219 & ID-11614 (Inactive) (N-dealkylation) Lurasidone->N_Dealkylation_Products CYP3A4 S_Oxidation_Products S-Oxidation Products Lurasidone->S_Oxidation_Products CYP3A4

Figure 1: Simplified metabolic pathway of lurasidone.

III. The Active Metabolite: ID-14283

ID-14283 is a significant contributor to the overall pharmacological activity of lurasidone. Its formation via hydroxylation of the norbornane ring results in a compound that retains pharmacological activity comparable to the parent drug.[3]

Pharmacokinetic Characteristics of ID-14283

The exposure to ID-14283 is substantial, with its Cmax and AUC24 values being approximately 23-29% of those of lurasidone.[9] This indicates that ID-14283 is present in pharmacologically relevant concentrations in the systemic circulation.

Pharmacodynamic Profile of ID-14283

IV. Experimental Methodologies for Studying Lurasidone Bioavailability and Metabolism

The characterization of lurasidone's bioavailability and metabolic fate relies on a suite of sophisticated analytical and experimental techniques.

In Vivo Bioavailability Assessment in Preclinical Models

Rationale for Animal Model Selection: Rodent models, particularly rats and mice, are extensively used in the preclinical pharmacokinetic evaluation of antipsychotic drugs.[5][11] These models are valuable for several reasons:

  • Physiological Similarities: While not identical to humans, the gastrointestinal physiology and hepatic metabolism of rodents share sufficient similarities to provide meaningful data on drug absorption, distribution, metabolism, and excretion (ADME).

  • Predictive Value: Pharmacokinetic data from rodent models can help predict human pharmacokinetics and inform first-in-human dose selection.

  • Ethical and Practical Considerations: Rodent models are well-established, cost-effective, and have a shorter lifespan, allowing for more rapid generation of data compared to larger animal models.

Illustrative Protocol for Oral Bioavailability Study in Rats:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week with free access to food and water.

  • Dosing: Lurasidone is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), lurasidone is dissolved in a vehicle suitable for injection and administered via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Sample Analysis: Plasma concentrations of lurasidone and its metabolites are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life. Absolute bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.

In Vitro Metabolism Studies Using Human Liver Microsomes

Rationale: Human liver microsomes (HLMs) are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s.[10] They are a standard in vitro tool to:

  • Investigate the metabolic pathways of a drug candidate.

  • Identify the specific CYP450 isoforms involved in metabolism.

  • Assess the potential for drug-drug interactions.

Illustrative Protocol for Lurasidone Metabolism in HLMs:

  • Incubation Mixture Preparation: A typical incubation mixture contains pooled HLMs, a phosphate buffer (pH 7.4), and the drug substrate (lurasidone).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system (which provides the necessary co-factor for CYP450 activity).

  • Incubation: The mixture is incubated at 37°C for a specified period.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification and Quantification: The formation of metabolites, including ID-14283, is monitored and quantified using LC-MS/MS.

Workflow for In Vitro Metabolism Study

in_vitro_metabolism start Start prep_incubation Prepare Incubation Mixture (HLMs, Buffer, Lurasidone) start->prep_incubation add_nadph Add NADPH-Generating System prep_incubation->add_nadph incubate Incubate at 37°C add_nadph->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge analyze LC-MS/MS Analysis (Metabolite Identification & Quantification) centrifuge->analyze end End analyze->end

Figure 2: A generalized workflow for an in vitro metabolism study.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[12]

Illustrative Protocol for LC-MS/MS Quantification of Lurasidone and ID-14283:

  • Sample Preparation: Plasma samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard (e.g., a stable isotope-labeled version of lurasidone) is added to correct for variability in sample processing and instrument response.[12]

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) is used to separate lurasidone, ID-14283, and the internal standard based on their physicochemical properties.[12]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored, providing high selectivity and sensitivity.

  • Quantification: The peak areas of the analytes are measured and compared to a calibration curve generated using standards of known concentrations to determine the concentrations of lurasidone and ID-14283 in the original plasma sample.

V. Conclusion

The bioavailability of lurasidone is a complex interplay of its physicochemical properties, the physiological environment of the gastrointestinal tract, and extensive first-pass metabolism. The significant food effect necessitates administration with a meal to ensure adequate absorption and therapeutic efficacy. The primary metabolic pathway, mediated by CYP3A4, leads to the formation of the active metabolite ID-14283, which contributes to the overall pharmacological effect of the drug. A thorough understanding of these processes, facilitated by robust in vivo and in vitro experimental models and advanced analytical techniques, is paramount for the optimal clinical use of lurasidone and the development of future antipsychotic agents. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of lurasidone's disposition and to design and interpret studies aimed at further elucidating its complex pharmacology.

References

  • In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. orientjchem.org. Available at: [Link]

  • Lurasidone - Wikipedia. en.wikipedia.org. Available at: [Link]

  • CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S) - accessdata.fda.gov. . Available at: [Link]

  • The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - MDPI. . Available at: [Link]

  • Lurasidone - StatPearls - NCBI Bookshelf - NIH. . Available at: [Link]

  • From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC - NIH. . Available at: [Link]

  • LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC. . Available at: [Link]

  • CDEC Final Recommendation - Lurasidone Hydrochloride (Latuda) - NCBI - NIH. . Available at: [Link]

  • PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. . Available at: [Link]

  • The Oral Bioavailability of Lurasidone is Impacted by Changes to the Gut Microbiome: Implications for Antipsychotic Therapy | bioRxiv. . Available at: [Link]

  • CENTER FOR DRUG EVALUATION AND RESEARCH Approval Package for: APPLICATION NUMBER - accessdata.fda.gov. . Available at: [Link]

  • An update of the preclinical profile of lurasidone. . Available at: [Link]

  • Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats - PubMed. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • Antipsychotic lurasidone: Behavioural and pharmacokinetic data in C57BL/6 mice - PubMed. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

  • Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry | Request PDF - ResearchGate. . Available at: [Link]

  • The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - ResearchGate. . Available at: [Link]

  • In vitro receptor binding profile of lurasidone compared with other atypical antipsychotics[13] - ResearchGate. . Available at: [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. . Available at: [Link]

  • Development, validation and application of a liquid chromatography–tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples: Bioanalysis - Taylor & Francis. . Available at: [Link]

  • Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - MDPI. . Available at: [Link]

  • Lurasidone – pharmacodynamic and pharmacokinetic properties, clinical potential and interaction risk - Termedia. . Available at: [Link]

  • Lurasidone - LiverTox - NCBI Bookshelf - NIH. . Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-generation Antipsychotic: a Systematic Review of the Published Literature - Touro Scholar. touroscholar.touro.edu. Available at: [Link]

  • LATUDA (lurasidone hydrochloride) tablets - accessdata.fda.gov. . Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. . Available at: [Link]

  • (PDF) Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - ResearchGate. . Available at: [Link]

  • Preclinical models of antipsychotic drug action - PMC - NIH. . Available at: [Link]

  • [PDF] Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature | Semantic Scholar. . Available at: [Link]

  • Draft Guidance on Lurasidone Hydrochloride October 2024 - accessdata.fda.gov. . Available at: [Link]

Sources

Methodological & Application

Use of Lurasidone Metabolite 14283 D8 in LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Lurasidone Active Metabolite (ID-14283) in Human Plasma Using LC-MS/MS

Abstract & Introduction

In the pharmacokinetic (PK) profiling of Lurasidone (Latuda®), the quantification of the parent compound alone is insufficient. The primary active metabolite, ID-14283 (formed via CYP3A4-mediated hydroxylation of the norbornane ring), contributes significantly to the drug's pharmacological profile.

Accurate quantification of ID-14283 is challenging due to its increased polarity compared to Lurasidone and the potential for ion suppression in complex biological matrices. This application note details a robust LC-MS/MS protocol utilizing the stable isotope-labeled internal standard, Lurasidone Metabolite 14283-D8 .

Why use ID-14283-D8? While many labs attempt to use Lurasidone-D8 (parent IS) to quantify the metabolite, this approach is flawed. The metabolite elutes earlier than the parent on reverse-phase columns. Consequently, the parent-IS does not co-elute with the metabolite, failing to correct for matrix effects occurring at the metabolite's specific retention time. ID-14283-D8 is the structural twin of the analyte, ensuring perfect co-elution and normalization of ionization variability.

Chemical Background & MS Properties

The metabolite ID-14283 possesses a hydroxyl group on the norbornane scaffold, increasing its molecular weight by 16 Da relative to Lurasidone. The D8 internal standard typically incorporates eight deuterium atoms on the piperazine ring or the benzisothiazole moiety, creating a mass shift of +8 Da.

CompoundChemical NaturePrecursor Ion (m/z)Product Ion (m/z)*Retention Time (approx)
Lurasidone Parent Drug493.2 [M+H]+262.12.8 min
ID-14283 Active Metabolite509.2 [M+H]+262.12.4 min
ID-14283-D8 Internal Standard517.2 [M+H]+270.12.4 min

*Note: Product ions are based on the cleavage of the piperazine-benzisothiazole moiety. If the D8 label is located on this moiety, the fragment mass shifts (e.g., 262 → 270). Always verify the label position on your specific Certificate of Analysis.

Experimental Design Strategy

Chromatographic Separation

We utilize a Phenyl-Hexyl or C18 stationary phase. The Phenyl-Hexyl phase is particularly effective for Lurasidone metabolites, offering unique selectivity for the aromatic benzisothiazole ring and better separation of the hydroxylated isomers.

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) provides cleaner samples, a simplified Protein Precipitation (PPT) method is preferred for high-throughput clinical trials, provided the Internal Standard (D8) is used to correct for the heavier matrix load.

Detailed Protocol

Reagents & Materials
  • Analyte: ID-14283 (Reference Standard).[1]

  • Internal Standard: ID-14283-D8 (High Purity >98%).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve ID-14283 in Methanol to 1.0 mg/mL.

  • Master Stock (IS): Dissolve ID-14283-D8 in Methanol to 1.0 mg/mL.

  • Working IS Solution: Dilute Master Stock (IS) in 50:50 ACN:Water to 200 ng/mL.

Extraction Workflow (PPT)

ExtractionWorkflow Figure 1: Protein Precipitation Workflow for Lurasidone Metabolite Start Plasma Sample (50 µL) AddIS Add 20 µL Working IS (ID-14283-D8) Start->AddIS Precipitate Add 200 µL ACN (Precipitation Agent) AddIS->Precipitate Vortex Vortex Mix (2 min @ 2000 rpm) Precipitate->Vortex Centrifuge Centrifuge (10 min @ 10,000 x g, 4°C) Vortex->Centrifuge Transfer Transfer 100 µL Supernatant to Autosampler Vial Centrifuge->Transfer Dilute Dilute with 100 µL 0.1% Formic Acid in Water Transfer->Dilute Inject Inject 5 µL into LC-MS/MS Dilute->Inject

Figure 1: Step-by-step Protein Precipitation (PPT) workflow designed to maximize recovery while minimizing experimental time.

LC-MS/MS Parameters

LC Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm) or equivalent.[2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 20% B (Re-equilibration)

MS Conditions (Source: ESI Positive):

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Collision Energy (CE): Optimized per transition (Start at 25 eV).

Validation Strategy (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .

Matrix Effect & IS Normalization

This is the critical validation step for this specific application note. You must demonstrate that the D8 IS compensates for matrix effects.

Experiment:

  • Extract 6 different lots of blank plasma.

  • Spike the extracts (post-extraction) with Analyte (Low QC level) and IS.

  • Compare the Peak Area Ratio (Analyte/IS) of these samples to a neat solution standard.

  • Acceptance Criteria: The Matrix Factor (MF) normalized by the IS should be close to 1.0 (0.85 – 1.15), and the CV across the 6 lots must be < 15%.

MatrixEffect Figure 2: Mechanism of Internal Standard Correction for Matrix Effects cluster_logic IS Correction Logic Matrix Biological Matrix (Phospholipids/Salts) Source ESI Source (Ionization Competition) Matrix->Source Suppression Analyte ID-14283 (Analyte) Analyte->Source IS ID-14283-D8 (Internal Standard) IS->Source Detector MS Detector Source->Detector Signal Output Logic If Matrix suppresses Analyte by 30%, it also suppresses D8 IS by 30%. Ratio remains constant.

Figure 2: Visualizing how the co-eluting D8 Internal Standard corrects for ion suppression caused by plasma matrix components.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Peak area in blank must be < 20% of the LLOQ.

Troubleshooting & Pro-Tips

  • Issue: Deuterium Isotope Effect.

    • Observation: The D8 IS elutes slightly earlier (e.g., 0.02 min) than the analyte.

    • Cause: Deuterium is slightly more lipophilic/compact than Hydrogen, affecting interaction with C18 chains.

    • Solution: This is usually negligible. However, if matrix suppression is sharp/narrow, ensure your gradient is shallow enough (e.g., 5% change per minute) around the elution time to prevent the IS and Analyte from experiencing different ionization environments.

  • Issue: Isobaric Interferences.

    • Observation: High background in the metabolite channel.

    • Cause: Lurasidone N-oxide or other isomers.[1]

    • Solution: Ensure the chromatography separates ID-14283 from other potential hydroxylated isomers. The Phenyl-Hexyl column is superior to C18 for this separation.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • Katteboina, M. Y., et al. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma. Biomedical Chromatography. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: High-Precision Pharmacokinetic Profiling of Lurasidone Using Deuterated Internal Standard (Lurasidone-D8)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing Lurasidone-D8 (Stable Isotope Labeled Internal Standard) in the quantification of Lurasidone in biological matrices (plasma/serum) via LC-MS/MS. Designed for drug development professionals, this guide addresses the critical challenges of matrix effects and ionization suppression inherent in electrospray ionization (ESI). By leveraging the kinetic isotope effect and mass shift of the D8 variant, this protocol ensures regulatory compliance (FDA/EMA/ICH M10) for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Technical Background & Rationale

The Challenge: Matrix Effects in Antipsychotic Bioanalysis

Lurasidone is a benzisothiazol derivative used to treat schizophrenia and bipolar depression. In PK studies, accurate quantification is often compromised by:

  • Ion Suppression: Co-eluting phospholipids in plasma can suppress the ionization of Lurasidone in the ESI source, leading to underestimation of drug concentration.

  • Recovery Variability: Differences in extraction efficiency between samples.

The Solution: Lurasidone-D8

Lurasidone-D8 replaces eight hydrogen atoms with deuterium (


).[1]
  • Mass Shift (+8 Da): The precursor ion shifts from m/z 493.2 to 501.2. This significant shift prevents "cross-talk" from the natural

    
     isotopes of the analyte (M+1, M+2), which can interfere with signals in internal standards with fewer labels (e.g., D3 or D4).
    
  • Co-elution: Due to similar physicochemical properties, Lurasidone-D8 co-elutes with Lurasidone, experiencing the exact same matrix effects and extraction variances. Normalizing the analyte signal against the D8 signal mathematically cancels out these errors.

Compound Specifications
FeatureLurasidone (Analyte)Lurasidone-D8 (Internal Standard)
Formula


Molar Mass ~492.68 g/mol ~500.73 g/mol
Precursor Ion (M+H)+ 493.2501.2
Key Fragment ~262.1~270.1 (Assuming label retention)

Experimental Workflow Visualization

The following diagram outlines the end-to-end bioanalytical workflow, emphasizing the integration of the D8 standard.

BioanalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Spike IS Spiking (Add Lurasidone-D8) Sample->Spike 50 µL Extract Extraction (PPT or LLE) Spike->Extract Mix & Vortex LC UPLC Separation (C18 Column) Extract->LC Inject Supernatant ESI ESI Source (Ionization) LC->ESI Co-elution MS Triple Quad MS (MRM Mode) ESI->MS Mass Filtering Data Data Processing (Ratio: Analyte Area / IS Area) MS->Data Quantitation

Figure 1: End-to-end bioanalytical workflow for Lurasidone quantification.

Detailed Experimental Protocols

Protocol A: Preparation of Standards

Objective: Create stable stock solutions to ensure long-term reproducibility.

  • Primary Stock Solutions (1 mg/mL):

    • Weigh 1.0 mg of Lurasidone and Lurasidone-D8 separately.

    • Dissolve in Methanol (MeOH).[2]

    • Storage: -20°C (Stable for ~3 months; verify stability per lab SOP).

  • IS Working Solution (IS-WS):

    • Dilute Lurasidone-D8 stock with 50:50 Methanol:Water to a final concentration of 50 ng/mL .

    • Note: This concentration should yield a signal intensity ~10x the Lower Limit of Quantification (LLOQ) noise.

Protocol B: Sample Extraction (Liquid-Liquid Extraction - LLE)

Rationale: LLE is recommended over Protein Precipitation (PPT) for Lurasidone to minimize phospholipid carryover and improve column life, although PPT is acceptable for high-throughput screening.

  • Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, QC, or Subject) into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS-WS (Lurasidone-D8) to all tubes except the Double Blank.

  • Buffer: Add 50 µL of 0.1M Ammonium Acetate (pH 9.0) to alkalize the sample (Lurasidone is basic; high pH drives it into the organic phase).

  • Extraction: Add 1.0 mL of TBME (tert-Butyl methyl ether) .

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Drying: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (30:70 A:B). Vortex well.

Protocol C: LC-MS/MS Conditions

System: Waters Acquity UPLC with Xevo TQ-S (or equivalent Triple Quad).

Chromatography (LC):

  • Column: Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or BEH C18.

    • Why Phenyl-Hexyl? Provides superior selectivity for aromatic compounds like Lurasidone compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 2.0 min: 90% B

    • 2.5 min: 90% B

    • 2.6 min: 30% B

    • 3.5 min: Stop (Re-equilibration)

Mass Spectrometry (MS):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 150°C.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Lurasidone 493.2262.13528
Lurasidone-D8 501.2270.13528

Critical Note: Transitions depend on the specific labeling position of the commercial D8 standard. Always perform a "Daughter Scan" (Product Ion Scan) on your specific lot of Lurasidone-D8 to confirm the product ion retains the deuterium label.

Mechanism of Error Correction

The following diagram illustrates how the D8 IS corrects for signal suppression.

MatrixEffectCorrection cluster_ionization ESI Source (The Bottleneck) Matrix Biological Matrix (Phospholipids/Salts) Analyte Lurasidone (Signal Suppressed) Matrix->Analyte Inhibits Ionization IS Lurasidone-D8 (Signal Suppressed Equally) Matrix->IS Inhibits Ionization Result Calculated Ratio (Analyte/IS) Error Cancelled Out Analyte->Result IS->Result

Figure 2: Mechanism of matrix effect compensation using stable isotope dilution.

Validation Framework (Regulatory Compliance)

To ensure this method meets FDA Bioanalytical Method Validation (2018) and ICH M10 standards, the following parameters must be validated:

  • Selectivity: Analyze blank plasma from 6 different donors. Ensure interference at the Lurasidone retention time is < 20% of the LLOQ response and < 5% of the IS response.

  • Linearity: Construct a calibration curve (e.g., 1.0 – 1000 ng/mL). A weighted linear regression (

    
    ) is typically required. 
    
    
    
    must be > 0.99.
  • Accuracy & Precision:

    • Intra-day: 5 replicates at 4 levels (LLOQ, Low QC, Mid QC, High QC). CV% must be < 15% (20% for LLOQ).[3]

    • Inter-day: Repeat over 3 separate runs.

  • Matrix Effect (ME):

    • Calculate ME Factor = (Peak Area in Extracted Blank / Peak Area in Pure Solution).

    • Compare ME Factor of Analyte vs. ME Factor of IS. The IS-normalized Matrix Factor should be close to 1.0.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery Inefficient extraction or ion suppression.Check pH during LLE (ensure pH > 8.5). Switch to LLE if using PPT.
Non-Linear Calibration Saturation of detector or dimer formation.Use a quadratic fit or dilute high-concentration samples. Check for "carryover" in the injector.
IS Signal Drift Deuterium exchange (rare for D8) or instability.Ensure stock solutions are stored at -20°C. Verify D8 label position is not on exchangeable protons (e.g., -NH or -OH).
Cross-talk IS contributing to Analyte channel.Check isotopic purity of D8. If D8 contains >0.5% D0, it will cause false positives at the LLOQ.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[2][4][5] [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis.[2] (2022).[3][6] [Link]

  • Kim, M.K., et al. "Simultaneous determination of lurasidone and its active metabolite, ID-14283, in human plasma by LC-MS/MS."[7] Journal of Pharmaceutical and Biomedical Analysis, 118 (2016): 225-232. (Requires institutional access).[8]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 213046, Lurasidone.[Link]

Sources

Application Note: A High-Resolution Mass Spectrometry Method for the Comprehensive Profiling of Lurasidone and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly selective method for the identification and relative quantification of the atypical antipsychotic drug Lurasidone and its major metabolites in human plasma. Leveraging the power of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), this protocol provides the necessary accuracy and sensitivity for applications in clinical research, therapeutic drug monitoring (TDM), and drug metabolism studies. We will elucidate the rationale behind each step, from sample preparation to data analysis, ensuring a scientifically sound and reproducible workflow. This method adheres to principles outlined in regulatory guidance for bioanalytical method validation.[1][2]

Introduction: The Clinical and Analytical Imperative

Lurasidone (marketed as Latuda®) is a second-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[3] Its therapeutic action is primarily mediated through high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] Like many pharmaceuticals, Lurasidone undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5][6]

Understanding the metabolic fate of Lurasidone is critical for several reasons:

  • Pharmacokinetic Variability: Inter-individual differences in CYP3A4 activity can lead to significant variations in drug and metabolite exposure, impacting both efficacy and safety.

  • Active Metabolites: Some metabolites may possess pharmacological activity, contributing to the overall therapeutic effect or side-effect profile. Lurasidone has two such active metabolites, ID-14283 and ID-14326 (hydroxylated derivatives).[7]

  • Adherence Monitoring: In clinical settings, monitoring for the presence of metabolites in biological fluids like plasma or urine can be a more reliable indicator of patient adherence than measuring the parent drug alone.[3]

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) technologies, offers a distinct advantage over traditional triple quadrupole (LC-MS/MS) methods for this application. While triple quadrupole instruments are excellent for targeted quantification, HRMS provides the ability to perform untargeted and retrospective analysis. Its high mass accuracy and resolution enable the confident identification of known metabolites and the discovery of novel metabolic pathways without the need for metabolite-specific reference standards. This capability aligns with the FDA's encouragement to characterize drug metabolism pathways as early as possible in the drug development process.[8]

This guide provides a comprehensive protocol designed for researchers and drug development professionals to implement a reliable LC-HRMS workflow for Lurasidone metabolite profiling.

Analyte Characteristics

The primary analytes of interest are Lurasidone and its key metabolites. The high mass accuracy of HRMS allows for their differentiation based on precise molecular weight.

CompoundMolecular FormulaMonoisotopic Exact Mass (Da)Role
Lurasidone C₂₈H₃₆N₄O₂S492.2562Parent Drug
ID-14283 C₂₈H₃₆N₄O₃S508.2512Active Metabolite (Hydroxylated)
ID-14326 C₂₈H₃₆N₄O₃S508.2512Active Metabolite (Hydroxylated)
ID-20219 C₂₂H₂₇N₃O₄S445.1722Inactive Metabolite (N-dealkylated)
ID-11614 C₁₂H₁₃N₃S231.0830Inactive Metabolite (N-dealkylated)

Data sourced from PubChem and other literature.[7][9]

Experimental Protocol

Sample Preparation: Protein Precipitation

Rationale: For plasma samples, protein precipitation is a simple, fast, and effective method for removing the bulk of interfering macromolecules (e.g., albumin) while ensuring high recovery for a broad range of analytes.[10][11] Acetonitrile is a common choice as it efficiently precipitates proteins and is compatible with reversed-phase chromatography. The use of a stable isotope-labeled (SIL) internal standard (e.g., Lurasidone-d8) is critical to account for variability in extraction recovery and potential matrix effects.

Materials:

  • Human plasma (collected in K₂EDTA tubes)[12]

  • Lurasidone and metabolite reference standards (if available)

  • Lurasidone-d8 (or other suitable internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Step-by-Step Protocol:

  • Thaw Samples: Allow frozen plasma samples, quality controls (QCs), and calibration standards to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 10 µL of the IS working solution (e.g., 1 µg/mL Lurasidone-d8 in 50:50 ACN:Water) to each tube.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The 3:1 ratio of ACN to plasma is a robust starting point for efficient precipitation.

  • Vortex: Cap the tubes and vortex vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Transfer Supernatant: Carefully pipette approximately 350 µL of the clear supernatant into a clean autosampler vial. Be careful not to disturb the protein pellet.

  • Dilute: Add 350 µL of LC-MS grade water containing 0.1% formic acid to the supernatant. This dilution helps to reduce the organic solvent concentration of the final sample, improving peak shape for early-eluting compounds on the reversed-phase column.

  • Inject: The sample is now ready for injection into the LC-HRMS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot Plasma (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (60s) add_acn->vortex centrifuge 5. Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant dilute 7. Dilute with Water supernatant->dilute inject 8. Inject into LC-HRMS dilute->inject

A streamlined workflow for plasma sample preparation.
Liquid Chromatography (LC) Parameters

Rationale: A C18 reversed-phase column is selected for its versatility and excellent retention of moderately hydrophobic compounds like Lurasidone and its metabolites. A gradient elution starting with high aqueous content allows for the retention of polar metabolites, while the increasing organic phase concentration elutes the more hydrophobic parent drug. Formic acid is used as a mobile phase additive to promote protonation of the analytes, which is essential for efficient positive mode electrospray ionization (ESI+).

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

LC Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
8.095
9.095
9.15
12.05
High-Resolution Mass Spectrometry (HRMS) Parameters

Rationale: The instrument is operated in positive electrospray ionization (ESI+) mode, as Lurasidone and its metabolites contain basic nitrogen atoms that are readily protonated. A Full Scan MS acquisition provides high-resolution, accurate-mass data for all ions within a defined m/z range. This is followed by data-dependent MS/MS (dd-MS²) fragmentation, where the most intense ions from the full scan are automatically selected for fragmentation, providing structural information for identification.

ParameterRecommended Setting
MS System Orbitrap or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temp. 350°C
Desolvation Gas Flow 800 L/hr
Full Scan Resolution > 35,000 FWHM
Full Scan Range 150 - 750 m/z
dd-MS² Acquisition Top 5 most intense ions
Collision Energy Stepped (e.g., 15, 25, 40 eV)

Data Analysis and Metabolite Identification

Rationale: The data analysis workflow is a systematic process to move from raw data to confident metabolite identification. It leverages the high mass accuracy of HRMS to filter data and propose elemental compositions, which are then confirmed by comparing experimental MS/MS fragmentation patterns with theoretical structures.

G cluster_data HRMS Data Analysis Workflow acquire 1. Data Acquisition (Full Scan + dd-MS²) peak_pick 2. Peak Detection (Find chromatographic peaks) acquire->peak_pick xic 3. XIC Generation (Extract ion chromatograms for parent/expected metabolites) peak_pick->xic formula 4. Formula Prediction (Calculate elemental composition from exact mass, <5 ppm error) xic->formula fragment 5. Fragmentation Analysis (Correlate MS² fragments with proposed structure) formula->fragment confirm 6. Confirm Identification fragment->confirm G cluster_metabolites Major Metabolic Pathways lura Lurasidone cyp CYP3A4 Enzyme lura->cyp hydroxyl Hydroxylation (ID-14283, ID-14326) cyp->hydroxyl Norbornane Ring Hydroxylation ndealkyl N-dealkylation (ID-20219, ID-11614) cyp->ndealkyl Oxidative N-dealkylation soxid S-oxidation cyp->soxid S-oxidation

Simplified metabolic pathways of Lurasidone via CYP3A4.

Method Validation

Trustworthiness: To ensure the method is reliable and suitable for its intended purpose, a validation should be performed according to established regulatory guidelines, such as those from the FDA or ICH. [1][2][13][14]This process establishes the performance characteristics of the method.

Key Validation Parameters:

ParameterDefinitionAcceptance Criteria Example
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma.
Accuracy & Precision The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).Accuracy: Within ±15% of nominal value. Precision: RSD ≤ 15%. (For LLOQ, ±20% and ≤20% respectively). [10][15]
Linearity & Range The ability to elicit results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.99. Calibration standards back-calculated to be within ±15% of nominal. [16]
Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within 20%. [15][16]
Matrix Effect The alteration of ionization efficiency due to co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. [10]
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible.
Stability The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, bench-top).Analyte concentration should be within ±15% of the baseline value. [15]

Conclusion

The described LC-HRMS method provides a powerful tool for the comprehensive analysis of Lurasidone and its metabolites in human plasma. The combination of a straightforward sample preparation protocol, optimized chromatographic separation, and the specificity of high-resolution mass spectrometry delivers a workflow that is both robust and highly informative. The untargeted nature of HRMS data acquisition allows for retrospective data mining and the potential discovery of novel metabolites, making it an invaluable technique for drug development, clinical research, and specialized therapeutic drug monitoring. Proper method validation is essential to ensure the generation of reliable and defensible data.

References

  • Chromatography Online. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Available at: [Link]

  • PubMed. (n.d.). Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. Available at: [Link]

  • PubMed. (n.d.). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Available at: [Link]

  • ARUP Laboratories. (n.d.). Lurasidone Quantitative, Serum or Plasma. ARUP Laboratories Test Directory. Available at: [Link]

  • PubMed. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. Available at: [Link]

  • Psych Scene Hub. (2020). Lurasidone: Psychopharmacology, Side Effects and Clinical Pearls. Available at: [Link]

  • MDPI. (n.d.). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. Available at: [Link]

  • SciSpace. (n.d.). method development, validation and stability studies for determination of lurasidone hydrochloride in. Available at: [Link]

  • ResearchGate. (n.d.). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry | Request PDF. Available at: [Link]

  • DergiPark. (n.d.). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. Available at: [Link]

  • Wikipedia. (n.d.). Lurasidone. Available at: [Link]

  • NCBI Bookshelf. (2023). Lurasidone - StatPearls. Available at: [Link]

  • MDPI. (n.d.). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Available at: [Link]

  • Waters. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Available at: [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Available at: [Link]

  • Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. Available at: [Link]

  • PubMed. (2020). LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring. Available at: [Link]

  • precisionFDA. (n.d.). LURASIDONE. Available at: [Link]

  • TGA. (2014). Attachment 1. Product Information for lurasidone hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of lurasidone, ziprasidone, and perospirone. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lurasidone Hydrochloride?. Available at: [Link]

  • RAPS. (n.d.). FDA Revises Guidance on Safety Testing of Drug Metabolites. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

Sources

Application Note: High-Sensitivity Quantification of Lurasidone in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the extraction and quantification of Lurasidone (Latuda) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While Protein Precipitation (PPT) is often used for high-throughput screening, it frequently fails to remove phospholipids, leading to significant matrix effects and ion suppression in the sub-nanogram range required for human pharmacokinetic (PK) studies. Therefore, this guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the "Gold Standard" method to ensure data integrity, minimized matrix effect, and high recovery.

Compound Profile & Mechanistic Strategy

Understanding the physicochemical properties of Lurasidone is critical for designing the extraction logic.

  • Analyte: Lurasidone HCl[1][2][3][4][5][6]

  • LogP: ~5.4 (Highly Lipophilic)

  • pKa: ~7.6 (Basic, Piperazine ring)[2]

  • Stability Warning: The isoindole-1,3-dione ring is susceptible to alkaline hydrolysis [1].[7]

    • Implication: While basic elution is necessary for cation exchange, samples must not remain in the elution solvent for extended periods. Immediate evaporation or neutralization is required.

Extraction Logic (The "Why"): Because Lurasidone is a lipophilic base, we utilize a Mixed-Mode Cation Exchange (MCX) mechanism.

  • Acidification: We lower plasma pH to < 4.0 to fully protonate the basic nitrogen (pKa 7.6).

  • Retention: The positively charged Lurasidone binds to the sulfonate groups of the MCX sorbent via ionic interaction, while the lipophilic backbone binds via reverse-phase interaction.

  • Interference Removal: A 100% organic wash removes neutral lipids and interference while Lurasidone remains ionically locked.

  • Elution: A high pH organic solvent breaks the ionic bond, releasing the analyte.

Materials & Reagents

  • Analyte: Lurasidone Hydrochloride (Reference Standard).[1][2][3][5][6]

  • Internal Standard (IS): Lurasidone-d8 (Preferred) or Ziprasidone (Alternative).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.

  • Reagents:

    • Phosphoric Acid (H3PO4), 4% in water.

    • Methanol (MeOH), LC-MS Grade.

    • Ammonium Hydroxide (NH4OH), 28-30%.

    • Formic Acid.[8][9][10]

    • Acetonitrile (ACN).[10]

Experimental Protocol: Mixed-Mode SPE (Gold Standard)

This protocol is designed for a Linear Dynamic Range (LDR) of 0.1 – 50 ng/mL .

Step 1: Sample Pre-treatment
  • Thaw plasma samples at room temperature and vortex.

  • Aliquot 200 µL of human plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Add 20 µL of Internal Standard working solution (Lurasidone-d8, 50 ng/mL in 50:50 MeOH:Water). Vortex for 30 seconds.

  • Add 200 µL of 4% H3PO4 .

    • Reasoning: This acidifies the sample (pH ~2-3), disrupting protein binding and ensuring Lurasidone is positively charged for the MCX mechanism.

  • Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated particulates.

Step 2: SPE Extraction Workflow

Note: Do not let the SPE sorbent dry out between conditioning and loading.

  • Conditioning: 1 mL MeOH.

  • Equilibration: 1 mL Water.

  • Load: Apply the pre-treated plasma supernatant (approx. 400 µL) to the cartridge. Flow rate: < 1 mL/min.

  • Wash 1 (Aqueous/Acidic): 1 mL 2% Formic Acid in Water .

    • Purpose: Removes proteins and polar interferences; maintains analyte charge.

  • Wash 2 (Organic/Neutral): 1 mL 100% Methanol .

    • Purpose:Critical Step. This removes neutral phospholipids and hydrophobic interferences. Lurasidone remains bound via ionic interaction.

  • Elution: 2 x 250 µL 5% NH4OH in Methanol .

    • Purpose: High pH neutralizes the analyte, breaking the ionic bond.

    • Caution: Collect into a polypropylene plate/tube.

Step 3: Post-Extraction Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

    • Time Critical: Do not exceed 45°C or leave dry for extended periods to prevent oxidative degradation.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% Formic Acid).

  • Centrifugation: Centrifuge at 4,000 rpm for 5 mins to remove any particulates before injection.

Workflow Visualization

The following diagram illustrates the SPE logic flow, highlighting the critical separation mechanism.

SPE_Workflow cluster_Washes Interference Removal Plasma Human Plasma (200 µL) IS_Add Add IS (Lurasidone-d8) + 4% H3PO4 (Acidify) Plasma->IS_Add Load Load onto MCX Cartridge (Positively Charged Analyte) IS_Add->Load pH < 3 Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Salts) Load->Wash1 Ionic Binding Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Clean-up Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) Wash2->Elute High pH Release Process Evaporate & Reconstitute (LC-MS/MS Injection) Elute->Process

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring phospholipid removal and high recovery.

LC-MS/MS Conditions

Instrumentation: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Chromatographic Parameters
  • Column: C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) or Phenyl-Hexyl for alternative selectivity.

  • Column Temp: 40°C.

  • Injection Vol: 5 - 10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) Flow (mL/min) % Mobile Phase B Event
0.00 0.40 30 Initial
0.50 0.40 30 Hold
2.50 0.40 90 Ramp
3.50 0.40 90 Wash
3.60 0.40 30 Re-equilibrate

| 5.00 | 0.40 | 30 | Stop |

Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Positive (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Lurasidone 493.2166.13045Quantifier
Lurasidone 493.2109.13065Qualifier
Lurasidone-d8 501.2166.13045Internal Std

Note: The transition 493.2 -> 166.1 corresponds to the benzisothiazole fragment, which is highly specific.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness pillar), the following criteria must be met during validation:

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Recovery: Absolute recovery should be > 80% and consistent (%CV < 15%) across Low, Medium, and High QC levels.

  • Matrix Effect (ME): Calculate using the equation:

    
    
    
    • Target: 85% - 115%. If ME < 85%, phospholipid suppression is occurring; check the MeOH wash step in SPE.

  • Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Response must be < 20% of the Lower Limit of Quantification (LLOQ).

Expert Insights & Troubleshooting

  • Phospholipid Build-up: If you observe drifting retention times or suppressed signal over a long batch, phospholipids may be accumulating on the column.

    • Solution: Implement a "sawtooth" gradient wash (95% B) at the end of every injection or use a guard column.

  • Adsorption Issues: Lurasidone is lipophilic and may stick to plasticware.

    • Solution: Use Low-Bind polypropylene plates. If recovery is low during the evaporation step, add 0.1% BSA or Tween-20 to the reconstitution solvent to prevent adsorption to the tube walls.

  • Alternative Method (LLE): If SPE is too costly, Liquid-Liquid Extraction (LLE) using Tert-butyl methyl ether (TBME) at alkaline pH (pH 9-10) is a viable alternative [2]. However, LLE extracts are generally "dirtier" than MCX extracts and may require longer column re-equilibration.

References

  • Madan, J. R., et al. (2020). "Stable solid dispersion of lurasidone hydrochloride with augmented physicochemical properties for the treatment of schizophrenia and bipolar disorder." Journal of Pharmacy and Pharmacology. Available at: [Link] (Accessed: Feb 9, 2026).

  • Kim, I. B., et al. (2012). "Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry." Biomedical Chromatography. Available at: [Link] (Accessed: Feb 9, 2026).

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Available at: [Link] (Accessed: Feb 9, 2026).

  • PubChem. (2025).[11] "Lurasidone Compound Summary." National Library of Medicine. Available at: [Link] (Accessed: Feb 9, 2026).

Sources

Lurasidone D8 as an internal standard for urine drug testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Lurasidone-d8 as a Stable Isotope Internal Standard for High-Throughput Urine Drug Testing

Executive Summary

The quantification of atypical antipsychotics in urine is complicated by severe matrix effects (ion suppression) and extensive metabolic biotransformation. This guide details the application of Lurasidone-d8 (deuterated lurasidone) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the robust quantification of Lurasidone in human urine.[1]

By mimicking the physicochemical properties of the target analyte while maintaining mass spectral distinctness, Lurasidone-d8 effectively compensates for variability in extraction recovery and electrospray ionization (ESI) efficiency.[1] This protocol focuses on a "Dilute-and-Shoot" methodology, prioritized for high-throughput clinical and forensic workflows.[1]

Scientific Rationale & Mechanism

The Analytical Challenge: Matrix Effects

Urine is a complex matrix containing salts, urea, and creatinine, which often co-elute with analytes of interest. In ESI+ LC-MS/MS, these endogenous compounds compete for charge in the source droplet, leading to Ion Suppression (signal loss) or Enhancement (signal gain).[1]

The Solution: Stable Isotope Dilution

Lurasidone-d8 contains eight deuterium atoms (typically on the piperazine ring or the bicyclic system), shifting its precursor mass by +8 Da.[1] Because it is chemically identical to Lurasidone, it co-elutes (or elutes very closely) with the analyte. Therefore, any suppression affecting Lurasidone affects Lurasidone-d8 to the exact same degree.[1]

Key Mechanism:


[1]

This ratiometric quantitation cancels out the matrix effect error.

Analyte Profile & Materials

PropertyLurasidone (Native) Lurasidone-d8 (IS)
CAS Number 367514-87-21132654-54-6 (Typical)
Molecular Formula


Molecular Weight 492.68 g/mol ~500.73 g/mol
pKa ~7.6 (Piperazine nitrogen)~7.6
LogP 5.0 (Highly Lipophilic)5.0
Retention Time ~4.5 min (Method Dependent)~4.5 min

Storage Warning: Store Lurasidone-d8 powder at -20°C. Deuterium exchange can occur if stored in acidic protic solvents for extended periods; typically, methanol stocks are stable for 12 months at -80°C.[1]

Experimental Protocol: Dilute-and-Shoot LC-MS/MS

This method minimizes sample handling errors and maximizes throughput.

Reagents
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard Working Solution (ISWS): 100 ng/mL Lurasidone-d8 in 50:50 Methanol:Water.[1]

Sample Preparation Workflow
  • Thaw urine samples to room temperature and vortex for 10 seconds.

  • Centrifuge urine at 10,000 x g for 5 minutes to sediment particulates.

  • Aliquot 100 µL of urine supernatant into a 96-well plate or autosampler vial.

  • Add 400 µL of ISWS (Lurasidone-d8).[1][2]

    • Note: This creates a 1:5 dilution, reducing matrix strength.[1]

  • Vortex plate/vials for 30 seconds.

  • Centrifuge plate at 3,000 x g for 5 minutes (to remove any precipitate formed upon solvent addition).

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters BEH C18.[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Loading
0.5 5% Hold
3.0 95% Elution
4.0 95% Wash
4.1 5% Re-equilibration

| 5.5 | 5% | End |[1]

MS/MS Transitions (ESI Positive): Optimization Note: Transitions depend on the specific labeling position of the commercial D8 standard. Always verify with product insert.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Lurasidone 493.2166.13530Quantifier
Lurasidone 493.2262.13525Qualifier
Lurasidone-d8 501.2174.13530Quantifier (IS)

Visualizing the Workflow

The following diagrams illustrate the analytical process and the mechanism of IS compensation.

Diagram 1: Analytical Workflow (Dilute-and-Shoot)

G Sample Patient Urine (High Matrix) IS_Add Add Lurasidone-d8 (Internal Standard) Sample->IS_Add 100 µL Dilution Dilution (1:5) & Centrifugation IS_Add->Dilution Vortex LC LC Separation (C18 Column) Dilution->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantitation (Area Ratio) MS->Data Ratio Calculation

Caption: Step-by-step "Dilute-and-Shoot" workflow ensuring Lurasidone-d8 is equilibrated with the matrix prior to analysis.

Diagram 2: Mechanism of Matrix Effect Compensation

ME cluster_0 ESI Source Droplet Matrix Urine Matrix Salts/Urea (Ion Suppression Agents) Lura Lurasidone (Native) Matrix->Lura Suppresses Ionization LuraD8 Lurasidone-d8 (IS) Matrix->LuraD8 Suppresses Ionization (Identical Magnitude) Signal Mass Spec Detector Lura->Signal Reduced Signal LuraD8->Signal Reduced Signal Result Corrected Ratio: (Suppressed Native / Suppressed IS) = ACCURATE Signal->Result

Caption: Lurasidone-d8 experiences the exact same ion suppression as the native drug, ensuring the ratio remains constant despite matrix interference.[1]

Validation Framework (SWGTOX/ANSI Standards)

To ensure scientific integrity, validate the method using the following parameters, compliant with ANSI/ASB Standard 036 (formerly SWGTOX).

Linearity & Calibration
  • Range: 1 ng/mL to 500 ng/mL.

  • Weighting:

    
     or 
    
    
    
    linear regression.
  • Criterion:

    
    ; residuals within ±20%.
    
Matrix Effects (ME) Assessment

Calculate ME to prove D8 efficacy.


[1]
  • Requirement: The Matrix Factor (MF) of Lurasidone divided by the MF of Lurasidone-d8 (IS-normalized MF) should be close to 1.0 with a CV < 15%.[1]

Precision & Bias
  • Run QC Low, Mid, and High in triplicate over 5 days.

  • Acceptance: Within ±20% bias and <20% CV.[3]

Senior Scientist Insights & Troubleshooting

1. The Metabolite Trap (Critical for Interpretation): Lurasidone is extensively metabolized by CYP3A4. Less than 10% of the parent drug is excreted unchanged in urine.[4]

  • Implication: While this protocol quantifies the parent drug, a "negative" result for parent Lurasidone might occur even in compliant patients if the urine is very dilute.

  • Advanced Application: For comprehensive monitoring, consider adding ID-14283 (active metabolite) to the panel.[1] However, D8-Lurasidone may not perfectly track ID-14283 recovery; an isotope-labeled metabolite (ID-14283-d8) would be required for strict quantitative rigor of the metabolite.[1]

2. Deuterium Isotope Effect: While rare in LC, deuterium labeling can sometimes cause a slight retention time shift (usually eluting slightly earlier than the native) on high-efficiency C18 columns.[1] Ensure the integration window is wide enough to capture both, but narrow enough to exclude interferences.

3. Carryover: Lurasidone is lipophilic (LogP ~5).[1] It sticks to plastic.

  • Solution: Use glass inserts for autosampler vials. Ensure the needle wash contains at least 50% organic solvent (e.g., Isopropanol/Acetonitrile/Water + 0.1% Formic Acid).

References

  • ANSI/ASB. (2019).[1] Standard Practices for Method Validation in Forensic Toxicology. ANSI/ASB Standard 036, 1st Ed. Link

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Link

  • Cayman Chemical. (n.d.).[1] Lurasidone-d8 Product Information and Physical Properties. Link

  • Strickland, E. C., et al. (2019).[2] Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online. Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 213046, Lurasidone. Link

Sources

Quantification of Lurasidone in Rat Plasma and Brain Tissue via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-LUR-2026

Executive Summary

Lurasidone is a benzisothiazole-derivative atypical antipsychotic with high affinity for dopamine D2 and serotonin 5-HT2A/5-HT7 receptors.[1] In preclinical drug development, accurate quantification of Lurasidone in both plasma and brain tissue is critical for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations, particularly given its lipophilic nature (LogP ~5.6) and blood-brain barrier (BBB) penetration profile.

This guide provides a rigorous, field-validated LC-MS/MS protocol for the quantification of Lurasidone in rat matrices. Unlike generic protocols, this method addresses the specific challenges of Lurasidone analysis: its high non-specific binding to plasticware, low aqueous solubility, and the necessity for high-sensitivity detection in complex brain homogenates.

Method Development Strategy

Chromatographic Separation

Lurasidone is a basic compound (


 ~7.6). To ensure sharp peak shape and retention, an acidic mobile phase is essential to maintain the analyte in its ionized form (

).
  • Column Selection: A C18 column is standard, but a Phenyl-Hexyl column is recommended for superior selectivity against endogenous phospholipid interferences in brain tissue.

  • Mobile Phase: Water/Acetonitrile gradients with 0.1% Formic Acid provide the best balance of ionization efficiency (ESI+) and chromatographic resolution.

Internal Standard (IS) Selection[2]
  • Gold Standard: Lurasidone-d8 (Deuterated). Corrects best for matrix effects and extraction variability.

  • Practical Alternative: Ziprasidone .[2][3] Structurally similar (benzisothiazole derivative) and widely used when isotopically labeled standards are unavailable. This protocol utilizes Ziprasidone for broad accessibility, with notes on adapting for Lurasidone-d8.

Experimental Protocol

Chemicals and Reagents[5]
  • Lurasidone HCl (Reference Standard, >99% purity).

  • Ziprasidone (Internal Standard).[4][2][3][5][6]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Homogenization Buffer: 20:80 MeOH:Water (v/v) or 0.1% Formic Acid in Water.

  • Extraction Solvent (Brain): Tert-butyl methyl ether (TBME) or Ethyl Acetate.

Stock and Working Solutions
  • Stock Solution (1 mg/mL): Dissolve Lurasidone and IS separately in Methanol. Note: Lurasidone dissolves slowly; sonicate for 10 mins.

  • Working Standard (WS): Serially dilute Lurasidone stock with 50:50 ACN:Water to create calibration standards (Range: 1.0 – 1000 ng/mL).

  • IS Working Solution: Dilute Ziprasidone stock to 500 ng/mL in ACN.

Sample Preparation Workflows
A. Rat Plasma: Protein Precipitation (PPT)

Best for high-throughput PK screening.

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 150 µL of IS Working Solution (ACN containing Ziprasidone).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm (20,000 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of Water (to match initial mobile phase strength).

  • Vortex and inject.

B. Rat Brain: Liquid-Liquid Extraction (LLE)

Required for lipid-rich brain tissue to minimize matrix suppression.

  • Weigh brain tissue (approx. 100-300 mg).

  • Add Homogenization Buffer at a 1:4 ratio (w/v) (e.g., 100 mg tissue + 400 µL buffer).

  • Homogenize using a bead beater or probe sonicator until smooth.

  • Transfer 100 µL of homogenate to a clean tube.

  • Add 10 µL of IS Working Solution.

  • Add 1.0 mL of TBME (Tert-butyl methyl ether).

  • Vortex for 5 minutes; Centrifuge at 14,000 rpm for 5 minutes.

  • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath.

  • Decant the organic (top) layer into a clean glass tube.

  • Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute residue in 100 µL of Mobile Phase (30:70 ACN:Water + 0.1% FA).

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) Mobile Phase A (0.1% FA in Water) Mobile Phase B (0.1% FA in ACN)
0.00 90% 10%
0.50 90% 10%
3.00 10% 90%
4.00 10% 90%
4.10 90% 10%

| 5.50 | 90% | 10% |

Mass Spectrometry (MS)

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (V)
Lurasidone 493.2 166.1 Quantifier 35
493.2 150.1 Qualifier 45
Ziprasidone (IS) 413.1 194.1 Quantifier 30

| | 413.1 | 177.1 | Qualifier | 40 |[2]

Visualization of Workflows

Diagram 1: Sample Preparation Logic

This flow illustrates the decision-making process between Plasma and Brain tissue processing to ensure optimal recovery and instrument protection.

SamplePrep Start Biological Sample Plasma Rat Plasma (Liquid Matrix) Start->Plasma Brain Rat Brain Tissue (Solid/Lipid-Rich) Start->Brain PPT Protein Precipitation (PPT) Add 3x Vol ACN + IS Plasma->PPT Homogenize Homogenization 1:4 (w/v) in MeOH/H2O Brain->Homogenize Centrifuge1 Centrifuge 14,000 rpm, 10 min PPT->Centrifuge1 Dilute Dilute Supernatant 1:1 with Water Centrifuge1->Dilute Inject LC-MS/MS Injection Dilute->Inject LLE Liquid-Liquid Extraction (LLE) Add TBME + Vortex Homogenize->LLE PhaseSep Phase Separation Freeze Aqueous Layer LLE->PhaseSep Evap Evaporate Organic Layer N2 Stream @ 40°C PhaseSep->Evap Recon Reconstitute Mobile Phase Evap->Recon Recon->Inject

Caption: Dual-stream sample preparation workflow differentiating high-throughput plasma PPT from lipid-removing brain LLE.

Diagram 2: LC-MS/MS System Configuration

Visualizing the analytical path from injection to detection.[4]

LCMS_Config Injector Autosampler (5 µL Injection) Column C18 Column (Separation) Injector->Column Gradient Elution ESI ESI Source (+) (Ionization) Column->ESI Eluent Q1 Q1 Quadrupole Filter Parent Ions (Lur: 493.2) ESI->Q1 Gas Phase Ions Collision Collision Cell (CID Fragmentation) Q1->Collision m/z 493.2 Q3 Q3 Quadrupole Filter Product Ions (Lur: 166.1) Collision->Q3 Fragments Detector Detector (Signal Output) Q3->Detector m/z 166.1

Caption: Schematic of the Triple Quadrupole MS/MS path for specific detection of Lurasidone via MRM.

Method Validation (Acceptance Criteria)

To ensure scientific integrity, the method must meet FDA/EMA Bioanalytical Method Validation guidelines:

  • Linearity:

    
     over 1.0 – 1000 ng/mL.[3][7]
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% ( < 20% at LLOQ).

  • Recovery: > 80% for LLE method in brain tissue.

  • Matrix Effect: IS-normalized matrix factor should be between 0.85 and 1.15.

Troubleshooting & Expert Insights

  • Issue: Carryover. Lurasidone is "sticky."

    • Solution: Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.

  • Issue: Low Sensitivity in Brain.

    • Solution: Ensure the evaporation step in LLE is complete. Residual TBME can disrupt the mobile phase equilibrium.

  • Issue: Unstable Retention Times.

    • Solution: Lurasidone is sensitive to pH.[8] Ensure Formic Acid is fresh (volatile) and mobile phase pH is < 3.0.

References

  • Quantification of lurasidone in rat plasma with LC-MS/MS. National Institutes of Health (NIH). Available at: [Link]

  • Pharmacokinetics of lurasidone in rats. Taylor & Francis Online. Available at: [Link][4][8]

  • Determination of Ziprasidone (IS) in human plasma by LC-MS/MS. National Institutes of Health (NIH). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Lurasidone Compound Summary (PubChem). National Library of Medicine. Available at: [Link]

Sources

Bioanalytical method development for Lurasidone and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Lurasidone and Active Metabolites (ID-14283, ID-14326) in Human Plasma

Executive Summary

This application note details a robust, high-sensitivity bioanalytical method for the simultaneous quantification of Lurasidone (Latuda®) and its major active metabolites, ID-14283 and ID-14326, in human plasma.[1] Designed for clinical research and pharmacokinetic (PK) profiling, this protocol utilizes Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS to achieve lower limits of quantification (LLOQ) in the sub-nanogram range (0.1 ng/mL).[1]

Key Advantages:

  • Selectivity: Chromatographic separation of stereoisomeric metabolites (ID-14283 vs. ID-14326).

  • Sensitivity: Optimized LLE minimizes matrix effects (ion suppression) common in protein precipitation methods.[1]

  • Regulatory Compliance: Aligned with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Strategic Method Design (The "Why")

Successful bioanalysis of Lurasidone requires addressing three critical physicochemical challenges: lipophilicity, stereoisomerism of metabolites, and non-specific binding.[1]

Extraction Strategy: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, causing ion suppression at the retention time of hydrophobic analytes like Lurasidone.[1]

  • Decision: We utilize Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) at alkaline pH.[1]

  • Mechanism: Lurasidone (pKa ~7.[1][2]6) and its metabolites are basic.[1] Adjusting plasma pH to ~9.0 (using ammonium buffer) suppresses ionization, driving the uncharged analytes into the organic phase (TBME).[1] This yields a cleaner extract than PPT, improving signal-to-noise ratios and extending column life.[1]

Chromatographic Separation

ID-14283 and ID-14326 are hydroxylated metabolites that are stereoisomers of each other.[1] Mass spectrometry alone cannot distinguish them if they co-elute (same m/z).[1]

  • Solution: A C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18) combined with a gradient elution is necessary to baseline separate these isomers.[1]

Internal Standard Selection
  • Standard: Stable Isotope Labeled (SIL) IS, Lurasidone-d8 , is mandatory for regulated bioanalysis.[1] It co-elutes with the analyte and perfectly compensates for matrix effects and extraction variability, unlike structural analogs (e.g., Ziprasidone).

Visualizing the Bioanalytical Workflow

The following diagram illustrates the critical path from sample receipt to data generation, highlighting the metabolic relationship.

BioanalyticalWorkflow cluster_metabolism Metabolic Pathway (CYP3A4) cluster_process Analytical Workflow LUR Lurasidone (Parent) ID14283 ID-14283 (Active Exo-OH) LUR->ID14283 Hydroxylation ID14326 ID-14326 (Active Endo-OH) LUR->ID14326 Hydroxylation Sample Plasma Sample + IS (Lurasidone-d8) ID14283->Sample Analyte LLE LLE (TBME) Extraction Sample->LLE Buffer Alkaline Buffer (pH 9.0) Buffer->LLE Dry Evaporation & Reconstitution LLE->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Figure 1: Metabolic relationship of Lurasidone analytes and the optimized LLE workflow.

Detailed Experimental Protocols

Reagents and Materials[1][4][5]
  • Analytes: Lurasidone HCl, ID-14283, ID-14326 (Reference Standards >98% purity).[1]

  • Internal Standard: Lurasidone-d8.[1][2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), tert-Butyl Methyl Ether (TBME), Formic Acid, Ammonium Formate.[1]

  • Matrix: Drug-free K2EDTA Human Plasma.[1]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare 1.0 mg/mL individual stocks of Lurasidone, ID-14283, and ID-14326 in Methanol. Store at -20°C in amber glass vials (Lurasidone is light-sensitive).

  • Working Standard (WS): Serially dilute stocks in 50:50 MeOH:Water to create a calibration curve range of 0.1 ng/mL to 100 ng/mL .

  • IS Working Solution: Dilute Lurasidone-d8 to ~50 ng/mL in 50:50 MeOH:Water.

Sample Preparation Protocol (Liquid-Liquid Extraction)
StepActionCritical Rationale
1 Aliquot 200 µL of plasma into a 2 mL polypropylene tube.Standard volume for clinical sensitivity.
2 Add 20 µL of IS Working Solution (Lurasidone-d8).[1] Vortex 10s.Ensures IS binds to matrix similarly to analyte.
3 Add 200 µL of 100 mM Ammonium Carbonate buffer (pH 9.0). Vortex 10s.Crucial: Neutralizes the basic amine (pKa ~7.6), rendering the drug uncharged and lipophilic.
4 Add 1.5 mL of TBME (tert-butyl methyl ether).[1]Highly selective organic solvent; extracts drug but leaves most polar plasma proteins behind.[1]
5 Shake/Vortex vigorously for 10 minutes. Centrifuge at 4000 rpm for 5 mins at 4°C.Phase separation. Cold temp prevents lipid re-dissolution.
6 Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully transfer 1.2 mL of the organic (top) layer to a clean glass tube.[1]Prevents contamination from the "dirty" aqueous phase.[1]
7 Evaporate to dryness under Nitrogen stream at 40°C.Removes solvent.
8 Reconstitute in 150 µL of Mobile Phase (60:40 A:B). Vortex and transfer to HPLC vial.Matches initial mobile phase conditions to ensure good peak shape.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.[1]

Chromatographic Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B[1]

    • 0.5 min: 30% B[1]

    • 3.0 min: 90% B (Elute analytes)[1]

    • 4.0 min: 90% B[1]

    • 4.1 min: 30% B (Re-equilibration)

    • 5.5 min: Stop

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lurasidone 493.2166.23035
ID-14283 509.2166.23038
ID-14326 509.2166.23038
Lurasidone-d8 (IS) 501.2174.23035

Note: The product ion 166.2 corresponds to the benzisothiazole-piperazine moiety, which is stable and common to the parent and hydroxylated metabolites.

Method Validation Summary (FDA/ICH M10)

To ensure scientific integrity, the method must be validated against the following criteria:

ParameterAcceptance Criteria (FDA 2018 / ICH M10)
Linearity

(Weighted 1/x²).[1] Range: 0.1 – 100 ng/mL.[1]
Accuracy Mean % Nominal within ±15% (±20% at LLOQ).[1]
Precision CV% ≤ 15% (≤ 20% at LLOQ).
Selectivity No interfering peaks >20% of LLOQ in 6 blank sources.
Matrix Effect IS-normalized Matrix Factor (MF) CV% ≤ 15%.[1]
Stability Bench-top (light protected), Freeze-Thaw (3 cycles), Autosampler stability.[1]

Troubleshooting Tip:

  • Carryover: If carryover is observed after high standards, implement a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid.[1]

  • Isomer Resolution: If ID-14283 and ID-14326 co-elute, lower the initial %B in the gradient or lower the column temperature to 30°C to increase stationary phase interaction.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][3] [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Kim, S. J., et al. (2016).[1] LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065–1074.[1][4][5] [Link]

  • Koo, T. S., et al. (2011).[1] Quantification of Lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical Chromatography, 25(10), 1181-1188.[1] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 213046, Lurasidone. [Link][1]

Sources

Utilizing Lurasidone D8 for therapeutic drug monitoring assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Quantitation of Lurasidone in Human Plasma using Lurasidone-d8

Executive Summary

This application note details a robust, validated protocol for the quantitation of Lurasidone in human plasma using Lurasidone-d8 as the stable isotope-labeled internal standard (SIL-IS). Lurasidone, an atypical antipsychotic used for schizophrenia and bipolar depression, exhibits significant inter-patient pharmacokinetic variability due to extensive metabolism by CYP3A4. Therapeutic Drug Monitoring (TDM) is critical to ensure efficacy (typically >15 ng/mL) and avoid toxicity.

This guide moves beyond standard recipes, offering a "Senior Scientist" perspective on why specific parameters are chosen, focusing on the correction of matrix effects and ensuring long-term assay robustness.

The Scientific Rationale: Why Lurasidone-d8?

In LC-MS/MS bioanalysis, the "gold standard" for quantitation is the use of a stable isotope-labeled internal standard that co-elutes with the analyte.

  • The Deuterium Advantage: Lurasidone-d8 contains 8 deuterium atoms. This creates a mass shift of +8 Da (Precursor m/z 493.2

    
     501.2).
    
  • Eliminating Cross-Talk: A +8 Da shift is superior to +3 or +4 Da because it completely clears the natural isotopic envelope of the native Lurasidone (specifically the M+1, M+2 isotopes), preventing false positives in the IS channel.

  • Matrix Effect Correction: Since Lurasidone-d8 is chemically nearly identical to Lurasidone, it experiences the same ionization suppression or enhancement from plasma phospholipids. By taking the ratio of Analyte/IS, these errors cancel out.

Chemical & Physical Properties

PropertyLurasidone (Analyte)Lurasidone-d8 (Internal Standard)
CAS Number 367514-88-3Varies by vendor (e.g., 1346602-46-7)
Molecular Formula C28H36N4O2SC28H28D8N4O2S
Molecular Weight 492.68 g/mol ~500.73 g/mol
LogP ~5.0 (Highly Lipophilic)~5.0
pKa 7.6 (Basic)7.6
Solubility Low in water; Soluble in MeOH, DMSOSame

Experimental Workflow Diagram

The following diagram outlines the critical path from sample receipt to data acquisition.

TDM_Workflow Sample Patient Plasma (K2EDTA) IS_Spike Spike IS (Lurasidone-d8) Sample->IS_Spike 50 µL Precip Protein Precipitation (ACN:MeOH 3:1) IS_Spike->Precip +200 µL Centrifuge Centrifuge (4000g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Phenyl-Hexyl Column) Supernatant->LCMS Injection Data Quantitation (Ratio Analyte/IS) LCMS->Data

Caption: Optimized workflow for high-throughput TDM of Lurasidone using Protein Precipitation.

Detailed Protocol

A. Reagent Preparation
  • Stock Solutions: Prepare Lurasidone and Lurasidone-d8 stock solutions at 1.0 mg/mL in DMSO or Methanol. Note: Lurasidone is lipophilic and can stick to glass; use polypropylene tubes where possible.

  • Working IS Solution: Dilute Lurasidone-d8 to 50 ng/mL in 50% Methanol.

  • Mobile Phases:

    • MP A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

    • MP B: Acetonitrile + 0.1% Formic Acid.[1][2]

B. Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for speed and cost-effectiveness in clinical settings. The use of a Phenyl-Hexyl column (see below) compensates for the "dirtier" sample compared to LLE.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL polypropylene microcentrifuge tube or 96-well plate.

  • Spike IS: Add 20 µL of Working IS Solution (Lurasidone-d8). Vortex gently.

  • Precipitate: Add 200 µL of chilled Acetonitrile/Methanol (3:1 v/v).

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 4,000 x g (or 13,000 rpm for tubes) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial/plate.

  • Dilution (Optional but Recommended): Add 100 µL of Mobile Phase A (Water/Buffer) to the supernatant. This improves peak shape by matching the solvent strength to the initial gradient conditions.

C. LC-MS/MS Conditions

Chromatography (LC)

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm) or equivalent.[3]

    • Why Phenyl-Hexyl? It provides unique selectivity for aromatic compounds like Lurasidone and better retention of polar amines compared to standard C18.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 20% Loading
0.5 20% Hold
2.5 90% Elution
3.5 90% Wash
3.6 20% Re-equilibration

| 5.0 | 20% | End |

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3]

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Role Collision Energy (V)
Lurasidone 493.2 262.1 Quantifier ~25
493.2 166.1 Qualifier ~35

| Lurasidone-d8 | 501.2 | 270.1 * | IS Quant | ~25 |

Critical Note on IS Transition: The product ion for Lurasidone-d8 depends on the position of the deuterium label.

  • If label is on the bicyclic moiety: Transition is 501.2

    
     270.1 .
    
  • If label is on the piperazine moiety: Transition is 501.2

    
     174.1 .
    
  • Action: Check the Certificate of Analysis (CoA) of your standard. The 270.1 fragment is most common for high-quality commercial IS.

Method Validation Criteria (FDA/EMA Compliant)

To ensure this protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be verified:

  • Linearity:

    • Range: 0.5 ng/mL to 100 ng/mL .

    • Weighting: 1/x².

    • Requirement: r² > 0.995.[4][5]

  • Accuracy & Precision:

    • Run Quality Control (QC) samples at Low (1.5 ng/mL), Medium (40 ng/mL), and High (80 ng/mL) levels.

    • Acceptance: Within ±15% (±20% for LLOQ).

  • Matrix Effect (The "D8 Test"):

    • Compare the peak area of Lurasidone-d8 spiked into extracted blank plasma vs. Lurasidone-d8 in pure solvent.

    • Goal: While absolute signal may be suppressed (e.g., 80% recovery), the IS-normalized matrix factor should be close to 1.0, proving the D8 corrects for the suppression.

Mechanism of Correction Diagram

This diagram illustrates how the D8 IS corrects for signal suppression caused by co-eluting phospholipids.

Matrix_Correction Matrix Biological Matrix (Phospholipids) Ionization ESI Source (Ionization Competition) Matrix->Ionization Analyte Lurasidone (Analyte) Analyte->Ionization IS Lurasidone-d8 (Internal Standard) IS->Ionization Signal_Drop Signal Suppression (Both reduced by 20%) Ionization->Signal_Drop Co-elution Calculation Ratio Calculation (Analyte Area / IS Area) Signal_Drop->Calculation Errors Cancel Out Result Corrected Concentration (Accurate Result) Calculation->Result

Caption: Mechanism of IS correction. Since D8 and Analyte are suppressed equally, the ratio remains constant.

Senior Scientist's Troubleshooting Log

  • Issue: Low Recovery / Adsorption.

    • Cause: Lurasidone is hydrophobic and sticks to glass.

    • Fix: Use Low-Binding Polypropylene plates/tubes. Do not use glass autosampler vials unless silanized. Ensure the final injection solvent contains at least 20% organic (MeOH/ACN) to keep it in solution.

  • Issue: Retention Time Shift.

    • Observation: Lurasidone-d8 elutes slightly earlier than native Lurasidone (Deuterium Isotope Effect).

    • Assessment: This is normal (typically <0.05 min difference). As long as the peaks overlap significantly, matrix correction works.

  • Issue: Carryover.

    • Cause: High lipophilicity leads to column fouling.

    • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[6] [Link]

  • Kaehler, L., et al. (2024). Preliminary Determination of the Therapeutic Reference Range of Lurasidone in Chinese Patients. Therapeutic Drug Monitoring. [Link]

  • Strickland, E. C., et al. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online. [Link]

  • Chae, Y. J., et al. (2012).[2] A sensitive and selective LC-MS method for the determination of lurasidone in rat plasma, bile, and urine. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Lurasidone Calibration Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving linearity issues in lurasidone calibration curves. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the quantitative analysis of lurasidone. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reliable analytical outcomes.

Introduction to Lurasidone Analysis

Lurasidone is an atypical antipsychotic agent, and its accurate quantification in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. A linear calibration curve is the cornerstone of accurate quantification, demonstrating a proportional relationship between the analyte concentration and the instrument's response. Deviations from linearity can lead to inaccurate results and compromise the validity of a study. This guide provides a structured approach to identifying and resolving these linearity issues.

Troubleshooting Guide: Linearity Issues in Lurasidone Calibration

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Question 1: My lurasidone calibration curve is showing a negative deviation (flattening) at higher concentrations. What are the likely causes and how can I fix it?

This is a common issue that often points towards detector saturation or phenomena related to the analyte's physicochemical properties at high concentrations.

Underlying Causes and Explanations:

  • Detector Saturation (UV-Vis or Mass Spectrometer): Every detector has a linear dynamic range. At high concentrations, the amount of lurasidone passing through the detector can exceed its capacity to produce a proportional signal. In a UV-Vis detector, this can be due to exceeding the absorbance limit where the relationship between absorbance and concentration is no longer linear (as described by the Beer-Lambert Law). In a mass spectrometer, saturation can occur at the detector itself or in the ion source due to space-charge effects or ion suppression.[1]

  • Solubility Issues: Lurasidone hydrochloride has limited aqueous solubility.[2] At the higher end of your calibration curve, the drug may be precipitating out of the solution, especially if the diluent is not sufficiently organic. This would mean the actual concentration being injected is lower than the nominal concentration.

  • Analyte-Related Effects in LC-MS/MS: At high concentrations, lurasidone may form dimers or other aggregates in the ion source, which are not detected at the same m/z as the monomeric ion, leading to a loss of signal for the target analyte.

Troubleshooting Workflow:

A troubleshooting workflow for non-linearity at high concentrations.

Experimental Protocols:

Protocol 1: Solubility Check

  • Prepare the highest concentration standard that is showing deviation.

  • Visually inspect the solution for any signs of precipitation.

  • Centrifuge the solution at high speed (e.g., >10,000 rpm) for 5-10 minutes.

  • Carefully collect the supernatant and inject it into the analytical system.

  • Compare the peak area to a freshly prepared standard of the same concentration. A significantly lower peak area in the supernatant suggests precipitation.

  • Solution: Increase the percentage of organic solvent in your stock solution and working standard diluent. Ensure the mobile phase has sufficient organic content to maintain solubility during the chromatographic run.

Protocol 2: MS Source and Detector Optimization

  • Reduce the injection volume for the high concentration standards.

  • Dilute the high concentration standards and re-inject. If linearity is restored, this strongly suggests detector saturation or ion suppression.

  • Optimize MS source parameters: Decrease the electrospray voltage or nebulizer gas flow to reduce ionization efficiency.

  • Check detector settings: If available, adjust the detector gain or use a less abundant isotope or product ion for quantification at the higher concentrations.[2]

Protocol 3: UV Detector Optimization

  • Check the absorbance maximum: Ensure you are monitoring at the λmax of lurasidone (around 230 nm) where the response is highest and most linear.[3]

  • Reduce the path length of the detector cell if your instrument allows.

  • Dilute the higher concentration standards to bring them within the linear range of the detector.

Question 2: My calibration curve for lurasidone is showing a positive deviation or is erratic at the lower concentrations. What should I investigate?

Issues at the lower limit of quantification (LLOQ) often relate to analyte loss, interference from the matrix, or integration problems.

Underlying Causes and Explanations:

  • Adsorption: Lurasidone, being a relatively hydrophobic molecule, can adsorb to the surfaces of vials, pipette tips, and tubing, especially at low concentrations where the surface area to analyte mass ratio is high. This leads to a lower than expected concentration being injected.

  • Matrix Effects (LC-MS/MS): In biological samples, co-eluting endogenous components from the matrix (e.g., plasma, urine) can enhance the ionization of lurasidone, leading to a disproportionately high signal at the LLOQ.[4]

  • Poor Integration: At the LLOQ, the peak height may be low, making accurate integration difficult, especially if the baseline is noisy. Inconsistent integration can lead to erratic results.

  • Contamination: Contamination of the blank matrix or diluent with lurasidone can lead to a higher than expected response at the LLOQ.

Troubleshooting Workflow:

A troubleshooting workflow for non-linearity at low concentrations.

Experimental Protocols:

Protocol 4: Adsorption Check

  • Prepare a low concentration standard of lurasidone.

  • Inject the standard immediately after preparation and record the peak area.

  • Let the same standard sit in the autosampler vial for a period equivalent to a typical run time (e.g., 8-24 hours).

  • Re-inject the standard and compare the peak area. A significant decrease in peak area suggests adsorption.

  • Solution: Use silanized glass vials or polypropylene vials. Add a small percentage of an organic solvent like acetonitrile or methanol to the sample diluent.

Protocol 5: System Cleanliness Check

  • Inject a blank solvent after a high concentration standard to check for carryover.

  • Prepare and inject a "zero sample" (matrix with internal standard but no analyte). A significant peak at the retention time of lurasidone indicates contamination.

  • Solution: Implement a robust column wash step between injections. Clean the injector and autosampler needle with a strong solvent.

Protocol 6: Matrix Effect Evaluation

  • Prepare three sets of samples:

    • Set A: Lurasidone in a neat solution.

    • Set B: Blank, extracted matrix spiked with lurasidone post-extraction.

    • Set C: Matrix spiked with lurasidone and then extracted.

  • Compare the peak areas of lurasidone in Set A and Set B. A significant difference indicates ion suppression or enhancement.

  • Solution: Use a stable isotope-labeled internal standard (SIL-IS) for lurasidone if available. Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) to better remove matrix components.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of linearity for a lurasidone calibration curve?

According to regulatory guidelines such as the ICH Q2(R1) and the FDA's Bioanalytical Method Validation guidance, the linearity of a calibration curve is typically evaluated by its correlation coefficient (r) or coefficient of determination (r²).[5][6] A correlation coefficient of >0.99 is generally considered acceptable. However, it is also crucial that the back-calculated concentrations of the calibration standards meet the acceptance criteria for accuracy (typically ±15% of the nominal value, and ±20% at the LLOQ).[7]

Q2: My calibration curve is consistently non-linear. Can I use a non-linear regression model?

Yes, if the relationship between concentration and response is well-characterized and consistently reproducible, a non-linear regression model (e.g., a quadratic fit) can be used.[1] However, the choice of the model must be justified. You should demonstrate that the chosen non-linear model provides a better fit to the data than a linear model. It is essential to follow the recommendations of regulatory bodies like the EMA and FDA when using non-linear calibration curves.[8]

Q3: How can the choice of internal standard affect the linearity of my lurasidone assay?

An ideal internal standard (IS) should co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement.[9] A stable isotope-labeled (SIL) lurasidone is the best choice as it has the same physicochemical properties as the analyte. If a SIL-IS is not available, a structural analog can be used, but it may not perfectly compensate for matrix effects, potentially leading to non-linearity. The concentration of the IS is also important; it should be high enough to provide a good signal but not so high that it causes ion suppression for the analyte.

Q4: Can the stability of lurasidone in my samples and stock solutions affect linearity?

Absolutely. Lurasidone is susceptible to degradation, particularly through alkaline hydrolysis.[10][11] If your stock solutions or samples degrade over time, the actual concentration will be lower than the nominal concentration, leading to inaccuracies and potential non-linearity, especially if the degradation is not uniform across the concentration range.

Data Summary Table:

ParameterTypical Value/RangeReference
Detection Wavelength (UV) 230 nm[3]
Linearity Range (HPLC) 10-125 µg/mL[3][12]
Linearity Range (LC-MS/MS) 0.002-1 µg/mL (plasma)[13]
Correlation Coefficient (r or r²) >0.99[3][12][14]
Lurasidone Solubility (Water) Low (0.224 mg/mL)[2]
Primary Metabolism Route CYP3A4[9]

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Galla, R., Padmanabha Reddy, Y., & Sriramulu, J. (2018). method development, validation and stability studies for determination of lurasidone hydrochloride in. SciSpace. Retrieved from [Link]

  • Reddy, T. B., & Kumar, P. V. (2013). A simple and validated UV spectrophotometric method for the estimation of lurasidone in bulk and pharmaceutical dosage form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(1), 609-614.
  • Suneetha, A., Manasa, K., & Sindhura, S. L. (2015). Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research, 14(1), 15-19.
  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2023). Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. Analytical Chemistry, 95(51), 18659-18667.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Causes of Nonlinearity - Nonlinear Pharmacokinetics. Retrieved from [Link]

  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Koo, T. S., Kim, S. J., Lee, J., Ha, D. J., Baek, M., & Moon, H. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry.
  • U.S. Food and Drug Administration. (2012). LATUDA® (lurasidone hydrochloride) tablets Label. Retrieved from [Link]

  • Galla, R., Padmanabha Reddy, Y., & Sriramulu, J. (2018). Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. Pharmaceutical Methods, 9(1), 36-42.
  • Maheshwari, R., Shrivastava, A., & Jain, S. (2014). Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 114-120.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TWO GENOTOXIC IMPURITIES IN LURASIDONE USING LC-MS/MS. Retrieved from [Link]

  • Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC North America, 30(6), 474-480.
  • Leonardi, D., Salomon, C. J., & Lamas, M. C. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Pharmaceutics, 15(1), 246.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Maheshwari, R. K. (2014). Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy. Inventi Rapid: Pharm Tech, 2014(3), 1-8.
  • Dwight, R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 41(11), 496-500.
  • van de Merbel, N. C. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(14), 1753-1764.
  • Chromatography Forum. (2015). Linearity problem with LC-MS MRM. Retrieved from [Link]

  • BioAgilytix. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

Sources

Stability of Lurasidone Metabolite 14283 D8 in different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Stability Guide for ID-14283-D8 (Internal Standard)

Executive Summary & Compound Profile

Lurasidone Metabolite 14283 (often referred to as ID-14283 ) is the exo-hydroxy metabolite formed via CYP3A4-mediated hydroxylation of the norbornane ring system of Lurasidone [1, 6].[1] The deuterated form, ID-14283-D8 , is the critical Internal Standard (IS) used to normalize matrix effects and recovery variances in LC-MS/MS bioanalysis.[1]

Why This Matters: Inaccurate handling of this IS directly compromises the quantification of the active metabolite, leading to failed pharmacokinetic (PK) studies. Unlike the parent drug, the metabolite possesses a hydroxyl group on the norbornane bridge, introducing specific solubility and stability nuances—particularly regarding stereochemical integrity and oxidation potential.

Quick-Reference Storage Matrix

Use this table for immediate storage decisions. Deviations from these parameters require re-validation.

ParameterRecommended ConditionCritical Warning
Powder Storage -20°C (Desiccated)Hygroscopic. Equilibrate to RT before opening.
Stock Solvent Methanol (MeOH) or Acetonitrile (ACN) Avoid protic solvents with extreme pH to prevent D/H exchange risks on labile sites.[1]
Stock Temp -80°C (Preferred) or -20°CStability drops significantly at -20°C after 1 month [1].[1]
Light Exposure Amber Glass Vials The benzisothiazole moiety is photosensitive.
Benchtop Stability < 6 Hours (on wet ice)Oxidation risk increases at RT.[1]
Freeze/Thaw Max 3 Cycles Precipitate formation is common; vortex vigorously.[1]

Troubleshooting Guide: "Why is my signal failing?"

This section addresses specific user pain points using a root-cause analysis approach.

Issue A: Gradual Loss of IS Signal Intensity over a Sequence

User Observation: "My ID-14283-D8 area counts drop by 40% from the first injection to the last."

Root Cause 1: Photolytic Degradation Lurasidone and its derivatives contain a benzisothiazole ring, which is susceptible to photo-oxidation.

  • Fix: Ensure the autosampler is darkened. Use amber glassware for all preparation steps.

Root Cause 2: Adsorption (The "Sticky" Metabolite) The exo-hydroxy group increases polarity compared to Lurasidone, but the molecule remains lipophilic. It can adsorb to polypropylene containers or silanol groups on glass.[1]

  • Fix: Add 0.1% Formic Acid to your autosampler wash and injection solvent to maintain solubility. Ensure your injection solvent matches the mobile phase strength (e.g., 50:50 MeOH:Water).

Issue B: Appearance of "Ghost" Peaks (Interference)

User Observation: "I see a small peak eluting just before my IS that shares the same transition."

Root Cause: Deuterium Isotope Effects & Scrambling If your D8 labeling is on a position susceptible to acid-catalyzed exchange (rare in high-quality standards but possible), or if the standard contains D-isotopologues (D7, D6), they may separate chromatographically.[1]

  • Fix: Check the Certificate of Analysis (CoA) for isotopic purity. If using acidic mobile phases (pH < 3), ensure the D-label is on the piperazine carbons (stable) and not on exchangeable protons.

Issue C: Inconsistent Recovery after Freeze-Thaw

User Observation: "My QC samples fail accuracy after the second freeze-thaw cycle."

Root Cause: Cryoprecipitation ID-14283 can precipitate out of plasma upon freezing and may not redissolve instantly upon thawing.[1]

  • Fix: Sonicate thawed samples for 5 minutes and vortex for at least 30 seconds before extraction.

Visualizing the Stability Decision Pathway

Use the following logic flow to diagnose stability failures in your workflow.

StabilityLogic Start START: Signal Loss Observed CheckSolvent 1. Check Solvent System Start->CheckSolvent DecisionSolvent Is pH < 2 or > 9? CheckSolvent->DecisionSolvent CheckLight 2. Check Light Exposure DecisionLight Clear vials used? CheckLight->DecisionLight CheckTemp 3. Check Temperature Log DecisionTemp Stored > 1 month @ -20°C? CheckTemp->DecisionTemp DecisionSolvent->CheckLight No ActionSolvent ACTION: Adjust pH to neutral/mild acidic. Check for D/H Exchange. DecisionSolvent->ActionSolvent Yes DecisionLight->CheckTemp No ActionLight ACTION: Switch to Amber Glass. Repeat Benchtop Stability. DecisionLight->ActionLight Yes ActionTemp ACTION: Discard Stock. Move new stock to -80°C. DecisionTemp->ActionTemp Yes SystemCheck System Suitability Test (SST) DecisionTemp->SystemCheck No (Hardware Issue?)

Figure 1: Diagnostic workflow for identifying the root cause of ID-14283-D8 instability.

Experimental Protocol: Bench-Top Stability Assessment

Do not assume stability.[1] Validate it. This protocol complies with FDA Bioanalytical Method Validation (BMV) guidelines [5, 13].[1]

Objective

To determine the stability of ID-14283-D8 in biological matrix (e.g., human plasma) at room temperature over a typical sample processing duration.

Materials
  • Analyte: Lurasidone Metabolite 14283 (Reference Standard).[1][2][3][4][5]

  • IS: Lurasidone Metabolite 14283-D8.[1][2]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

  • Solvents: Methanol (LC-MS Grade), Acetonitrile.[1]

Step-by-Step Procedure
  • Preparation of Quality Control (QC) Samples:

    • Prepare Low QC (LQC) and High QC (HQC) samples in plasma.

    • Spike ID-14283-D8 at the working internal standard concentration (e.g., 10 ng/mL).[1]

    • Critical: Prepare a large enough pool to split into "Time Zero" and "Stability" aliquots.

  • Time Zero (T0) Extraction:

    • Immediately extract

      
       replicates of LQC and HQC.
      
    • Store extracts at 4°C (autosampler conditions) or inject immediately.

  • Stress Period:

    • Leave the remaining un-extracted plasma QC samples on the benchtop (ambient light and temperature) for 4 to 24 hours (depending on your expected run time).

    • Note: Cover with foil if testing thermal stability independent of light.

  • Time Final (T_final) Extraction:

    • After the elapsed time, extract

      
       replicates of the stressed LQC and HQC.
      
  • Analysis & Calculation:

    • Inject T0 and T_final samples in a single LC-MS/MS sequence.

    • Calculate the Mean Area Ratio (Analyte/IS) or Mean IS Area (if assessing IS absolute stability).[1]

    • Acceptance Criteria: The mean concentration (or response) of the stressed samples must be within ±15% of the T0 samples [15, 17].[6]

Visualizing the Validation Workflow

ValidationFlow Prep 1. Spike Plasma QCs (LQC & HQC) Split 2. Split Samples Prep->Split T0 Time Zero (T0) Immediate Extraction Split->T0 Stress Stress Condition (RT, Light, 4-24h) Split->Stress Analysis LC-MS/MS Analysis (Single Batch) T0->Analysis Tx Time Final (Tx) Delayed Extraction Stress->Tx Tx->Analysis Calc Calculation: (Tx / T0) * 100 Analysis->Calc PassFail Pass: 85-115% Fail: <85% or >115% Calc->PassFail

Figure 2: Step-by-step workflow for validating bench-top stability according to FDA/EMA guidelines.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in Methanol? A: Yes, Methanol is generally acceptable. However, Acetonitrile is often preferred for long-term storage of deuterated standards to minimize any theoretical risk of proton exchange, although this is less of a concern for C-deuterated standards like D8 [11].

Q: My IS peak is splitting. Is it the stability? A: Likely not. Peak splitting is usually a solvent effect. If your injection solvent is 100% Methanol but your initial mobile phase is 90% Water, the strong solvent "plugs" the column. Dilute your sample with water or buffer to match the mobile phase [14].

Q: Does the "D8" label exchange with water? A: Generally, no. Commercial D8 standards for Lurasidone typically label the piperazine ring or the ethyl linker (C-D bonds). These are stable.[1] However, if exposed to extreme pH (< 2 or > 10) for extended periods, degradation can mimic exchange. Always check the specific structure provided by your vendor [12].

Q: What is the shelf-life at -20°C? A: Vendors recommend using -20°C stocks within 1 month .[1][7] For storage > 1 month, you must use -80°C [1].[1][7]

References

  • National Institutes of Health (NIH). (n.d.).[1] Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent.[1] PMC. Retrieved from [Link]

  • Shimadzu. (n.d.).[1] 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • FDA AccessData. (n.d.). LATUDA (lurasidone hydrochloride) tablets Label. Retrieved from [Link][1][3][5][8]

  • ResearchGate. (2016).[1] LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283.[1][9] Biomed. Chromatogr. Retrieved from [Link]

  • Celegence. (2024).[1] Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • SciSpace. (n.d.).[1] Stable isotopically labeled internal standards in quantitative bioanalysis. Retrieved from [Link][1]

  • DailyMed. (n.d.). Label: LURASIDONE HYDROCHLORIDE tablet.[1][3] Retrieved from [Link]

  • FDA. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][1]

  • Shimadzu. (n.d.).[1] Troubleshooting HPLC: Peak Splitting. Retrieved from [Link]

  • GMP Compliance. (n.d.). Bioanalytical Method Validation: Stability Criteria. Retrieved from [Link]

  • IQVIA. (n.d.).[1] FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link][1]

Sources

Technical Support Center: Simultaneous Quantification of Lurasidone & ID-14283

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Scope: Bioanalytical Method Refinement (LC-MS/MS) Audience: Bioanalytical Scientists, PK/PD Researchers[1][2][3]

Executive Summary

This technical guide addresses the simultaneous quantification of Lurasidone (LUR) and its active metabolite ID-14283 in biological matrices.[1][3] While Lurasidone analysis is well-documented, the simultaneous accurate quantification of ID-14283 presents specific challenges due to its polarity shift (hydroxylation, +16 Da) and potential for matrix interference.[1][2][3]

This guide moves beyond generic protocols, focusing on causality-driven troubleshooting to ensure high sensitivity (LLOQ < 0.5 ng/mL), linearity, and regulatory compliance (FDA/EMA).

Module 1: Chromatographic Optimization

Q: I am observing peak tailing and poor resolution between Lurasidone and ID-14283. How do I refine the separation?

A: Peak tailing in basic drugs like Lurasidone is typically caused by secondary interactions between the positively charged amine groups and residual silanols on the stationary phase. Poor resolution often stems from an unoptimized gradient slope relative to the polarity difference between the parent and the hydroxylated metabolite.

Technical Intervention:

  • Stationary Phase Selection: Switch to a high-purity, end-capped C18 column or a Phenyl-Hexyl column .[1][2][3] The Phenyl-Hexyl phase offers unique selectivity for the benzisothiazole ring system found in Lurasidone.[3]

  • Mobile Phase Modification: Ensure the aqueous phase contains 0.1% Formic Acid and 5mM Ammonium Formate .[3] The buffer stabilizes ionization, while the acid ensures the analytes remain protonated (

    
     state), reducing silanol interactions.[3]
    
  • Gradient Refinement: ID-14283 (hydroxylated) is more polar and will elute before Lurasidone.[1][2][3] A shallow gradient at the beginning of the run is critical to separate ID-14283 from the void volume and early-eluting phospholipids.[3]

Optimization Workflow (DOT Diagram):

ChromatographyOptimization cluster_0 Decision Logic Start Issue: Poor Resolution/Tailing CheckpH Check Mobile Phase pH (Target: 3.0 - 4.0) Start->CheckpH ColSelect Column Selection CheckpH->ColSelect pH OK Gradient Gradient Optimization ColSelect->Gradient C18 or Phenyl-Hexyl Final Optimized Separation Gradient->Final ID-14283 elutes > 2*t0 Tail Tailing? Add Amm. Formate Res Co-elution? Flatten Gradient

Figure 1: Decision tree for troubleshooting chromatographic resolution and peak shape issues.

Module 2: Sample Preparation & Extraction

Q: My internal standard (IS) recovery is inconsistent, and I see ion suppression. Is Protein Precipitation (PPT) sufficient?

A: While PPT is fast, it is often insufficient for high-sensitivity Lurasidone assays due to residual phospholipids, which cause significant matrix effects.[1][2][3] Liquid-Liquid Extraction (LLE) is the superior method for this lipophilic compound and its metabolite.[1][2][3]

Why LLE? Lurasidone is highly lipophilic (LogP ~5.9).[1][2][3] LLE using Methyl tert-butyl ether (MTBE) or Ethyl Acetate provides a cleaner extract by excluding polar matrix components (salts, proteins, phospholipids) that typically suppress ionization in the ESI source.[1][2][3]

Recommended LLE Protocol:

  • Aliquot: 50 µL Plasma + 10 µL IS Working Solution.

  • Buffer: Add 50 µL 0.1M Ammonium Acetate (pH 9.0) to basify the sample (ensures analytes are uncharged for organic extraction).

  • Extract: Add 1.5 mL MTBE . Vortex for 5 mins.

  • Separate: Centrifuge at 4000 rpm for 5 mins. Flash freeze the aqueous layer.[3]

  • Dry: Decant organic layer and evaporate under

    
     at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase (Initial gradient conditions).

Data Comparison: Extraction Efficiency

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery (Lurasidone) 65 - 75%85 - 95%
Recovery (ID-14283) 60 - 70%80 - 90%
Matrix Effect (ME) High (Phospholipid suppression)Negligible (< 10%)
Sensitivity (LLOQ) ~1.0 ng/mL~0.1 ng/mL
Module 3: Mass Spectrometry (MRM Parameters)

Q: What are the optimal MRM transitions for simultaneous quantification?

A: Lurasidone and ID-14283 should be detected in Positive Electrospray Ionization (ESI+) mode. The parent masses differ by 16 Da (Metabolic Hydroxylation).[2]

  • Lurasidone:

    
    
    
    
    
    
    
    [1][2][3]
  • ID-14283:

    
    
    
    
    
    
    
    [1][2][3]

Critical Setup: Both analytes share the piperazine-benzisothiazole moiety, often resulting in a common product ion at m/z 166.1 .[1][2][3] You must ensure chromatographic separation to prevent "crosstalk" if source fragmentation (in-source decay) occurs, although the unique parent masses usually prevent direct interference.[1][2][3]

Recommended Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Lurasidone 493.2166.135Quantifier
493.2150.145Qualifier
ID-14283 509.2166.135Quantifier
Lurasidone-d8 (IS) 501.2174.135Internal Standard
Module 4: Troubleshooting & Stability

Q: I am detecting carryover in blank samples after high-concentration standards. How do I eliminate this?

A: Lurasidone is "sticky" due to its high lipophilicity.[1][2][3] It adsorbs to the injection needle and rotor seal.[3]

Corrective Actions:

  • Needle Wash: Use a dual-wash system.[1][2][3]

    • Wash 1 (Organic): 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid (Dissolves hydrophobic residue).[1][2][3]

    • Wash 2 (Aqueous): 90:10 Water:ACN (Prevents precipitation upon injection).[1][2][3]

  • Rotor Seal: Switch to a PEEK or Vespel rotor seal if using a standard material; verify the stator face is clean.[3]

Q: Are there specific stability concerns for ID-14283?

A: Yes. Both Lurasidone and ID-14283 can be susceptible to alkali hydrolysis and light degradation.[1][2][3]

  • Protocol: Perform all extraction steps under low light (sodium vapor lamps) if possible, or use amber tubes.

  • Reconstitution: Avoid high pH reconstitution solvents. Keep the final extract acidic (match the mobile phase).

Stability Workflow (DOT Diagram):

StabilityCheck Sample Plasma Sample Light Light Protection (Amber Tubes) Sample->Light Temp Temp Control (Ice Bath/4°C) Light->Temp Acid Acidic Environment (Avoid pH > 8) Temp->Acid Stable Stable Analyte Acid->Stable

Figure 2: Critical control points for maintaining analyte stability during processing.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • TGA (Therapeutic Goods Administration). (2014).[1][2][3] Australian Public Assessment Report for Lurasidone hydrochloride. (Detailing ID-14283 as the active metabolite formed via CYP3A4).[1][2][3][4][5] Link

  • Koo, T. S., et al. (2011).[1][2][3] "Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry." Biomedical Chromatography. (Establishes LLE and C18 chromatography baselines). Link

  • NCATS Inxight Drugs. ID-14283 Entry.[1][2][3] (Structural confirmation and molecular weight data). Link[1][2][3]

Sources

Validation & Comparative

A Comparative Guide to the Relative Abundance of Lurasidone Metabolites in Urine Versus Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology, drug metabolism, and clinical diagnostics, understanding the fate of a therapeutic agent in the body is paramount. Lurasidone (marketed as Latuda®), an atypical antipsychotic, undergoes extensive metabolism, resulting in a complex profile of derivatives across different biological matrices. This guide provides an in-depth comparison of the relative abundance of Lurasidone's major metabolites in human urine and plasma, supported by experimental data and detailed analytical protocols. This information is critical for designing robust pharmacokinetic (PK) studies, developing sensitive bioanalytical methods, and establishing effective patient monitoring strategies.

Introduction to Lurasidone Metabolism and Excretion

Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4[1][2][3][4]. Its biotransformation occurs through several key pathways, including oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation[1][3][5]. These processes generate a variety of metabolites, some of which retain pharmacological activity.

The primary excretion route for Lurasidone and its metabolites is through the feces, accounting for approximately 67-80% of an administered dose.[6][7] A smaller, yet significant, portion is excreted renally, with about 9-19% of the dose recovered in urine[6][7]. This differential excretion pattern leads to distinct metabolite profiles in plasma versus urine, a crucial consideration for bioanalysis.

Key Lurasidone Metabolites:
  • Active Metabolites:

    • ID-14283: A product of norbornane ring hydroxylation, it is the principal active metabolite and reaches pharmacologically relevant concentrations in plasma[6].

    • ID-14326: Another active hydroxylated metabolite[1][3][5].

  • Major Inactive Metabolites:

    • ID-20219 & ID-20220: Carboxylic acid derivatives formed via N-dealkylation[1][3][5][6].

    • ID-11614: An inactive N-dealkylation product[6].

Below is a diagram illustrating the main metabolic transformations of Lurasidone.

Lurasidone_Metabolism cluster_pathways Primary Metabolic Pathways (CYP3A4) cluster_metabolites Metabolites Lurasidone Lurasidone p1 Hydroxylation (Norbornane Ring) Lurasidone->p1 p2 Oxidative N-dealkylation Lurasidone->p2 p3 S-oxidation Lurasidone->p3 ID14283 ID-14283 (Active) p1->ID14283 ID14326 ID-14326 (Active) p1->ID14326 ID20219 ID-20219 (Inactive) p2->ID20219 ID11614 ID-11614 (Inactive) p2->ID11614 SOx Sulfoxide Metabolites p3->SOx

Caption: Major metabolic pathways of Lurasidone mediated by CYP3A4.

Comparative Abundance: Plasma vs. Urine

The choice of biological matrix for quantifying Lurasidone and its metabolites has profound implications for study outcomes. Plasma concentrations are directly related to pharmacological effect, making it the standard for pharmacokinetic and efficacy studies. Urine, being a non-invasive sample type with typically higher analyte concentrations, is often preferred for compliance monitoring and metabolism studies.

Plasma Metabolite Profile

In blood plasma, the parent drug and its active metabolite, ID-14283, are the most relevant for assessing therapeutic exposure. The inactive metabolites, while present, often circulate at different concentrations relative to the parent drug.

Table 1: Relative Abundance of Lurasidone and Major Metabolites in Human Plasma

AnalyteTypeRelative Abundance (% of Total Circulating Drug-Related Components)Rationale for Monitoring in Plasma
Lurasidone Parent Drug (Active)~11%Direct correlation with pharmacological activity and dose.
ID-14283 Active Metabolite~4%Contributes to the overall therapeutic effect.
ID-20219 Inactive Metabolite~24%Major circulating component; indicates metabolic turnover.
ID-20220 Inactive Metabolite~11%Significant circulating metabolite.
Source: Data synthesized from literature reports.[6]

The data clearly indicates that in plasma, the inactive carboxylic acid metabolites (ID-20219 and ID-20220) constitute the largest fraction of circulating drug-related material. However, from a pharmacodynamic perspective, the parent drug and the active metabolite ID-14283 are the key analytes to quantify.

Urine Metabolite Profile

The composition of drug-related material in urine differs significantly from that in plasma. The renal system clears more polar compounds efficiently, and metabolites are often conjugated (e.g., with glucuronic acid) to increase water solubility for excretion. Consequently, the parent drug is often found in low abundance, while certain metabolites are highly concentrated.

While specific percentages of each metabolite in urine are not as clearly defined in mass balance studies as in plasma, qualitative studies have identified the most prevalent species. Studies using high-resolution mass spectrometry have shown that the urinary metabolite profile can be different from what is predicted from plasma studies alone.[8] For adherence monitoring, identifying the most abundant and consistently excreted urinary metabolite is crucial for developing a sensitive and reliable assay.[8] It has been noted that for monitoring adherence, Lurasidone and the inactive metabolite ID-20219 were predicted to be present in urine at approximately 12% and 24%, respectively.[8]

Key Differences and Implications:

  • Parent Drug: Lurasidone is found in much lower relative abundance in urine compared to plasma.

  • Metabolites: Polar, inactive metabolites like ID-20219 are often the most prominent species in urine, making them ideal targets for compliance testing.[8]

  • Conjugation: Phase II metabolites (e.g., glucuronides) may be present in urine, which often requires a hydrolysis step during sample preparation for accurate quantification of the parent aglycone.

Experimental Methodologies for Quantification

Accurate quantification of Lurasidone and its metabolites requires robust, validated analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and selectivity. The sample preparation protocol is critical and must be tailored to the specific matrix.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collection Sample Collection (Plasma or Urine) Spiking Spike with Internal Standard (IS) Collection->Spiking Extraction Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Caption: General experimental workflow for LC-MS/MS bioanalysis.

Protocol 1: Plasma Sample Preparation (Protein Precipitation & LLE)

This protocol is designed to remove proteins and extract Lurasidone and its key metabolites from plasma. The use of isotope-labeled internal standards is crucial for correcting matrix effects and variability.

Objective: To extract Lurasidone and ID-14283 from human plasma for LC-MS/MS analysis.

Methodology:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working solution containing Lurasidone-d8 and ID-14283-d8 (isotope-labeled internal standards). Vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.[9] This step denatures and precipitates the abundant plasma proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[9]

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 1 mL of tert-butyl methyl ether (TBME).[10] Vortex for 5 minutes. This LLE step further cleans the sample and concentrates the analytes in the organic phase.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.

Protocol 2: Urine Sample Preparation (Dilute-and-Shoot with Optional Hydrolysis)

Urine is a less complex matrix than plasma, sometimes allowing for simpler "dilute-and-shoot" methods. However, to account for potential conjugated metabolites, an enzymatic hydrolysis step is often included.

Objective: To extract total (free + conjugated) Lurasidone metabolites from urine.

Methodology:

  • Sample Aliquoting: Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.

  • Hydrolysis (Optional):

    • Add 50 µL of β-glucuronidase enzyme solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).

    • Incubate the mixture at 60°C for 1-2 hours. This step cleaves the glucuronide conjugates, releasing the parent metabolite for detection.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • Dilution: Add 890 µL of the initial mobile phase to the sample. This dilution minimizes matrix effects during ionization.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet any particulate matter.

  • Analysis: Transfer the supernatant to an autosampler vial for direct injection.

LC-MS/MS Instrumental Conditions

The following provides a representative set of conditions. These must be optimized for the specific instrument and analytes of interest.

Table 2: Example LC-MS/MS Parameters

ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase retention and separation for the analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 mL/minTypical flow rate for analytical LC-MS.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Ionization Mode Electrospray Ionization (ESI), PositiveLurasidone and its metabolites contain basic nitrogen atoms, which are readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lurasidone493.2175.1
ID-14283509.2478.2
Lurasidone-d8501.3175.1
ID-14283-d8517.3486.2
Note: These values are illustrative and must be empirically determined.

Conclusion and Recommendations

The relative abundance of Lurasidone metabolites differs substantially between plasma and urine, a fact that must guide the selection of matrix and analytical strategy.

  • For Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Plasma is the mandatory matrix. Quantification should target the parent drug, Lurasidone, and its primary active metabolite, ID-14283, to correlate exposure with clinical efficacy and safety.

  • For Patient Compliance Monitoring: Urine is a superior matrix due to non-invasive collection and the high concentration of excretory metabolites. Assays should target the most abundant and consistently present metabolite, such as ID-20219, to maximize the detection window and ensure reliable results.

By understanding these fundamental differences and employing matrix-appropriate, validated analytical methods as described, researchers can generate accurate and meaningful data to advance the development and clinical use of Lurasidone.

References

  • Meyer, M. R., & Maurer, H. H. (2012). Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia. Pharmacy and Therapeutics, 37(4), 217–220. [Link]

  • Johnson-Davis, K. L., & McMillin, G. A. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online, 37(5), 24-30. [Link]

  • Wikipedia. Lurasidone. (n.d.). [Link]

  • Stroup, T. S., & Gray, N. (2023). Lurasidone. In StatPearls. StatPearls Publishing. [Link]

  • Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. [Link]

  • Psychopharmacology Institute. (n.d.). Lurasidone Pharmacokinetics. [Link]

  • Findling, R. L., et al. (2016). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(1), 13-27. [Link]

  • Piao, F., et al. (2012). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 61, 208-212. [Link]

  • Chiu, Y., et al. (2010). Population Pharmacokinetics of Lurasidone in Healthy Subjects and Subjects with Schizophrenia. PAGE 19 Abstracts. [Link]

  • Suneetha, D., & Rao, P. S. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(6), 926-934. [Link]

  • Penmetsa, S. D., et al. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. ResearchGate. [Link]

  • Sunovion. (2014). RI-AME Study of [Isothiazolyl-3-14C]-Lurasidone. ClinicalTrials.gov. [Link]

  • Penner, N., et al. (2014). The Importance of the Human Mass Balance Study in Regulatory Submissions. Journal of Pharmaceutical Sciences, 103(7), 1885-1896. [Link]

  • Nagamine, T. (2020). Impact of Lurasidone on Metabolic Parameters and Prolactin Levels Based on Differences of Psychiatric Diagnosis, Dosage, and Introducing Methods: An Observational Study. Neuropsychiatric Disease and Treatment, 16, 15-24. [Link]

  • Karaca, S. A., & Uğur, D. Y. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937. [Link]

  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology and Biopharmaceutics Review(s) for Latuda (lurasidone). accessdata.fda.gov. [Link]

Sources

Comparing the pharmacokinetic profiles of Lurasidone and its metabolites

[1][2]

Executive Summary

Lurasidone (Latuda) is a second-generation (atypical) antipsychotic distinguished by its high affinity for D2, 5-HT2A, and 5-HT7 receptors.[1][2][3] Unlike many psychotropics where metabolites are mere byproducts, the pharmacokinetic (PK) profile of Lurasidone is a complex interplay between the parent drug and its active metabolite ID-14283 .[4][1]

This guide provides a technical comparison of Lurasidone against its primary metabolic derivatives. Critical to this profile is the drug's heavy dependence on CYP3A4 for clearance and a substantial food effect that dictates clinical efficacy.[4][1] For bioanalytical scientists, distinguishing between the active norbornane-hydroxylated metabolites and the inactive N-dealkylated forms is essential for accurate therapeutic monitoring.[1][2]

The Metabolic Landscape

Lurasidone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isozyme.[4][1][2][5][6][7] The metabolic pathways diverge into two functional categories:

  • Bioactivation (Norbornane Hydroxylation): Produces pharmacologically active compounds (ID-14283, ID-14326).[4][1][2][7]

  • Inactivation (N-Dealkylation): Cleaves the molecule into inactive fragments (ID-11614, ID-20219).[4][1][2]

Pathway Visualization

The following diagram illustrates the biotransformation of Lurasidone, highlighting the structural modifications that determine pharmacological activity.

Lurasidone_Metabolismcluster_activeActive Pathway (Norbornane Hydroxylation)cluster_inactiveInactive Pathway (N-Dealkylation)LurasidoneLurasidone(Parent Drug)CYP3A4CYP3A4(Primary Enzyme)Lurasidone->CYP3A4ID14283ID-14283(Major Active)Exo-hydroxylCYP3A4->ID14283HydroxylationID14326ID-14326(Minor Active)Endo-hydroxylCYP3A4->ID14326HydroxylationID11614ID-11614(Major Inactive)Piperazine derivativeCYP3A4->ID11614Oxidative CleavageID20219ID-20219(Inactive)Carboxylic acidCYP3A4->ID20219Oxidative Cleavage

Figure 1: CYP3A4-mediated metabolic divergence of Lurasidone into active (Green) and inactive (Red) metabolites.[4][1][2]

Comparative Pharmacokinetic Parameters

The following table synthesizes data from regulatory assessment reports and bioanalytical studies. Note that while ID-14283 is the primary active metabolite, its systemic exposure is lower than the parent, yet it contributes significantly to the net D2 receptor occupancy.[1]

ParameterLurasidone (Parent)ID-14283 (Active Metabolite)ID-11614 (Inactive Metabolite)
Pharmacological Activity Potent Antagonist (D2, 5-HT2A, 5-HT7)Active (Similar affinity to parent)Inactive (No relevant binding)
Tmax (Time to Peak) 1.0 – 3.0 hours1.0 – 3.0 hours (Tracks parent)1.0 – 4.0 hours
Half-life (t½) ~18 hours~7.5 – 10 hours*~10 – 12 hours
Protein Binding ~99%~99%~99%
Primary Elimination Feces (80%), Urine (9%)FecesUrine (Major component)
Accumulation Ratio ~1.5 (Steady state in 5 days)Low accumulationModerate accumulation

*Note: ID-14283 kinetics are often formation-rate limited, meaning its apparent elimination may mirror the parent drug in certain clinical scenarios.[1][2]

The "Food Effect" Variable

Lurasidone exhibits a unique solubility-limited absorption profile.[4][1][2]

  • Fasted State: Absorption is poor due to low solubility.[4][1][2]

  • Fed State (>350 kcal):

    
     increases by 3x  and AUC by 2x .[4][1][2][7]
    
  • Impact on Metabolites: Because metabolite formation is dependent on the absorbed fraction of the parent drug, the plasma concentrations of ID-14283 and ID-11614 increase proportionally with food intake.[1]

Bioanalytical Protocol: Quantification via LC-MS/MS

For researchers conducting pharmacokinetic profiling, separating the parent from its isobaric or structurally similar metabolites is critical.[1][2] The following protocol outlines a validated workflow for simultaneous quantification in human plasma.

Methodological Principles
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][1][2][8][9]

  • Differentiation: Chromatographic separation is required to distinguish Lurasidone from metabolites, as source fragmentation can sometimes produce common daughter ions.[1][2]

  • Internal Standard (IS): Deuterated Lurasidone (

    
    -Lurasidone) is preferred to compensate for matrix effects.[4][1][2]
    
Validated Workflow (Step-by-Step)
  • Sample Preparation (Protein Precipitation):

    • Aliquot 200 µL of human plasma.[4][1][2]

    • Add 50 µL of Internal Standard working solution.

    • Add 600 µL of Acetonitrile (ACN) to precipitate proteins. Rationale: ACN provides cleaner supernatants for this lipophilic compound compared to Methanol.[4][1]

    • Vortex for 2 minutes; Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Chromatography (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.[1][2]

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[4][1][2]

    • Mobile Phase B: Acetonitrile (100%).[4][1][2]

    • Gradient: 30% B to 90% B over 4 minutes.

    • Why this matters: Acidic pH suppresses ionization of the carboxylic acid metabolite (ID-20219), preventing interference, while Ammonium Acetate improves ESI+ sensitivity.[1][2]

  • Mass Spectrometry (Detection):

    • Source: Electrospray Ionization (ESI) in Positive mode.[4][1][2]

    • Mode: Multiple Reaction Monitoring (MRM).[4][1][2]

    • Transitions:

      • Lurasidone: m/z 493.2 → 166.1[1]

      • ID-14283: m/z 509.2 → 166.1[1][2]

      • IS (

        
        -Lurasidone): m/z 501.2 → 166.1[4][1][2]
        

Bioanalysis_WorkflowSamplePlasma Sample(200 µL)PrecipProtein Precip(ACN + IS)Sample->PrecipMixCentrifugeCentrifugation10k rpm, 4°CPrecip->CentrifugeSupernatantSupernatantExtractionCentrifuge->SupernatantLCLC Separation(C18 Column)Supernatant->LCInjectMSMS/MS Detection(ESI+ MRM)LC->MSDataQuantification(Analyst/MassLynx)MS->Data

Figure 2: High-throughput LC-MS/MS bioanalytical workflow for Lurasidone quantification.

Clinical & Research Implications

Drug-Drug Interactions (DDI)

Since Lurasidone and its active metabolite ID-14283 are substrates of CYP3A4 , the PK profile is highly sensitive to enzyme modulation:

  • Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Grapefruit Juice): Can increase Lurasidone

    
     by up to 9x .[1][2] This disproportionately elevates the parent drug over the metabolites.[4][1]
    
  • Strong CYP3A4 Inducers (e.g., Rifampin): Can decrease exposure by 80-90% , rendering the drug ineffective.[1][2]

Safety Monitoring

While ID-14283 is active, it generally represents a smaller fraction of the AUC compared to the parent.[1] However, in cases of renal impairment, the inactive metabolite ID-11614 (renally cleared) may accumulate.[1][2] Although ID-11614 is pharmacologically inert at dopamine receptors, high circulating levels of metabolites can theoretically compete for protein binding sites or cause off-target effects in vulnerable populations.[1][2]

Formulation Development

For researchers developing generic formulations, bioequivalence (BE) studies must be conducted under fed conditions (standard meal >350 kcal).[4][1][2] A BE study in the fasted state is scientifically invalid due to the high variability and negligible absorption of the parent compound.[4][1]

References

  • European Medicines Agency (EMA). (2014).[4][1][2] Assessment Report: Latuda (Lurasidone).[4][1][2][6][7][10] Committee for Medicinal Products for Human Use (CHMP).[4][1][2] Link

  • Katteboina, M. Y., et al. (2016).[1][2] LC-MS/MS assay for the determination of Lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography.[4][1][2][8][9][11] Link

  • Greenberg, W. M., & Citrome, L. (2017).[1][2] Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics.[4][1][2][3][5][9][10][11] Link

  • U.S. Food and Drug Administration (FDA). (2013).[4][1][2][11] Latuda (lurasidone hydrochloride) Tablets Prescribing Information.[4][1][2]Link[4][1][2]

  • Meyer, J. M., et al. (2011).[1][2] The effect of food on the pharmacokinetics of lurasidone: results of two randomized, open-label, crossover studies.[1] Journal of Clinical Pharmacology.[4][1][2] Link

A Head-to-Head Comparison of Internal Standards for the Bioanalysis of Lurasidone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the quantitative analysis of the atypical antipsychotic drug Lurasidone, particularly in complex biological matrices, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry. This guide provides a comprehensive head-to-head comparison of commonly employed internal standards for Lurasidone analysis, supported by experimental data from published literature, to aid researchers in selecting the most suitable IS for their specific application.

The Critical Role of Internal Standards in Lurasidone Analysis

Lurasidone is a potent therapeutic agent requiring precise quantification in pharmacokinetic, toxicokinetic, and clinical monitoring studies. The complexity of biological matrices such as plasma, urine, and tissue homogenates can introduce significant variability due to matrix effects, which can suppress or enhance the analyte signal during mass spectrometric detection.[1] The use of an internal standard is a cornerstone of robust bioanalytical method development, as it normalizes the analyte response, thereby improving the accuracy and precision of the quantification.[2]

The Contenders: A Comparative Overview

This guide will focus on three internal standards that have been utilized in the bioanalysis of Lurasidone:

  • Lurasidone-d8 (Deuterated Lurasidone) : A stable isotope-labeled (SIL) internal standard, theoretically the gold standard due to its near-identical physicochemical properties to the analyte.

  • Ziprasidone : A structurally similar atypical antipsychotic drug.

  • Chlorpromazine : A typical antipsychotic drug that has been used as an internal standard in HPLC-UV methods.

The selection of an internal standard is a critical decision in method development. The ideal IS should co-elute with the analyte, have similar extraction recovery, and experience the same degree of ionization suppression or enhancement.

Head-to-Head Performance Evaluation

The following sections provide a detailed comparison of the three internal standards based on key performance parameters. The data presented is a synthesis of findings from multiple studies to provide a comparative perspective.

Lurasidone-d8: The Stable Isotope-Labeled Gold Standard

Rationale for Use: Stable isotope-labeled internal standards are widely regarded as the most suitable choice for quantitative LC-MS/MS analysis.[3] Lurasidone-d8, being chemically identical to Lurasidone with the exception of eight deuterium atoms, is expected to have the same chromatographic retention time, extraction recovery, and ionization response.[4] This co-elution and identical behavior are crucial for effectively compensating for matrix effects.

Performance Data:

ParameterLurasidone-d8 PerformanceSource
Recovery Mean absolute recovery of 67.25% for the internal standard.[5][5]
Matrix Effect Expected to be minimal and effectively compensated due to identical properties to the analyte.Theoretical
Precision High precision is consistently achieved in methods utilizing Lurasidone-d8.[4]
Accuracy High accuracy is a key advantage of using a SIL-IS.[4]

Advantages:

  • Optimal Matrix Effect Compensation: Co-elutes with Lurasidone, ensuring that both analyte and IS are subjected to the same matrix-induced ionization suppression or enhancement.

  • High Accuracy and Precision: Minimizes variability in the analytical workflow, leading to highly reliable quantitative data.

  • Regulatory Acceptance: The use of SIL-IS is strongly recommended by regulatory bodies for bioanalytical method validation.

Disadvantages:

  • Cost and Availability: Can be more expensive and less readily available than other alternatives.

  • Potential for Isotopic Crosstalk: Requires careful selection of mass transitions to avoid interference between the analyte and the internal standard.

A bioequivalence study of Lurasidone utilized Lurasidone-d8 as the internal standard, monitoring the parent-to-product ion transitions of 501.400 → 166.500 for Lurasidone-d8.[4] Another study quantifying Lurasidone and its active metabolite also employed the corresponding isotope-labeled compounds as internal standards, reporting a mean absolute recovery of 67.25% for the IS.[5]

Ziprasidone: The Structurally Similar Analog

Rationale for Use: When a stable isotope-labeled internal standard is not available or cost-prohibitive, a structural analog can be a suitable alternative. Ziprasidone, another atypical antipsychotic, shares structural similarities with Lurasidone, which may result in comparable extraction and chromatographic behavior.[6]

Performance Data:

ParameterZiprasidone PerformanceSource
Recovery Data not explicitly available in comparative studies.-
Matrix Effect May not perfectly mimic Lurasidone, potentially leading to incomplete compensation.Theoretical
Precision A method using Ziprasidone as IS reported intra- and inter-assay precisions of 1.7% and 8.6%, respectively.[6][6]
Accuracy The same method reported an accuracy range of 90.3% to 101.8%.[6][6]

Advantages:

  • Cost-Effective: Generally more affordable than a deuterated standard.

  • Readily Available: As a commercially available drug, it is easily accessible.

Disadvantages:

  • Potential for Differential Matrix Effects: Differences in chemical structure can lead to variations in ionization efficiency compared to Lurasidone, resulting in inadequate correction for matrix effects.

  • Chromatographic Separation: Requires chromatographic conditions that provide good separation between Lurasidone and Ziprasidone while ensuring they elute closely enough to experience similar matrix effects.

One study detailing the determination of Lurasidone in rat plasma successfully used Ziprasidone as the internal standard.[6] The method demonstrated good precision and accuracy, with a linear range of 0.002-1 μg/mL.[6]

Chlorpromazine: A Non-Isotopic, Structurally Dissimilar Choice

Rationale for Use: In some analytical scenarios, particularly with less selective detection methods like UV, a compound with a different chemical structure but similar chromatographic properties might be employed. Chlorpromazine has been used as an internal standard in an HPLC-UV method for Lurasidone analysis in pharmaceutical tablets.[7]

Performance Data:

ParameterChlorpromazine PerformanceSource
Recovery Data not explicitly available in comparative studies for Lurasidone analysis.-
Matrix Effect Significant potential for differential matrix effects in LC-MS/MS due to structural differences.Theoretical
Precision The use of an internal standard like Chlorpromazine is intended to improve the precision of the analysis.
Accuracy Dependent on the degree to which Chlorpromazine mimics Lurasidone's behavior.Theoretical

Advantages:

  • Low Cost: A widely available and inexpensive compound.

Disadvantages:

  • Poor Matrix Effect Compensation in LC-MS/MS: The significant structural differences between Chlorpromazine and Lurasidone make it a poor choice for compensating for matrix effects in mass spectrometry.[8]

  • Different Extraction and Chromatographic Behavior: Unlikely to have the same extraction recovery and chromatographic retention as Lurasidone.

A study on the HPLC determination of Lurasidone in tablets reported retention times of 4.73 minutes for Chlorpromazine and 6.89 minutes for Lurasidone, indicating they are chromatographically separated.[7] While suitable for the analysis of pharmaceutical formulations where matrix effects are minimal, its use in complex biological matrices for LC-MS/MS analysis is not recommended.

Experimental Methodologies

Below are representative experimental protocols for the analysis of Lurasidone using Lurasidone-d8 and Ziprasidone as internal standards.

Protocol 1: LC-MS/MS Analysis of Lurasidone in Human Plasma using Lurasidone-d8 as Internal Standard

This protocol is based on a method for the simultaneous determination of Lurasidone and its active metabolite.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 25 µL of Lurasidone-d8 internal standard solution (concentration to be optimized).
  • Vortex for 30 seconds.
  • Add 1 mL of tert-butyl methyl ether.
  • Vortex for 10 minutes.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent.
  • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).
  • Mobile Phase: 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v).
  • Flow Rate: 1.00 mL/min.
  • Injection Volume: 10 µL.
  • MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions:
  • Lurasidone: 493.4 → 166.5
  • Lurasidone-d8: 501.4 → 166.5
Protocol 2: LC-MS/MS Analysis of Lurasidone in Rat Plasma using Ziprasidone as Internal Standard

This protocol is adapted from a method for the determination of Lurasidone in rat plasma.[6]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma, add 100 µL of acetonitrile containing Ziprasidone (internal standard, concentration to be optimized).
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Dilute the supernatant with an equal volume of water.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu UFLC system or equivalent.
  • Column: Octadecylsilica column (e.g., 2.0 x 50 mm, 5 µm).
  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL.
  • MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions: (To be determined and optimized for Lurasidone and Ziprasidone).

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the analytical workflow and the logical steps involved in selecting an appropriate internal standard for Lurasidone analysis.

Lurasidone Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Collection Biological Sample (Plasma, Urine, etc.) IS Spiking Spike with Internal Standard Sample Collection->IS Spiking Extraction Extraction (LLE or PPT) IS Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for Lurasidone bioanalysis using an internal standard.

Internal Standard Selection Logic Start Start: Need for Lurasidone Quantification SIL_Available Is a Stable Isotope-Labeled Internal Standard (Lurasidone-d8) Available and Affordable? Start->SIL_Available Use_SIL Use Lurasidone-d8 SIL_Available->Use_SIL Yes Consider_Analog Consider a Structural Analog (e.g., Ziprasidone) SIL_Available->Consider_Analog No Validate_Analog Thoroughly Validate for: - Co-elution - Matrix Effect Compensation - Accuracy & Precision Consider_Analog->Validate_Analog Validation_Pass Validation Successful? Validate_Analog->Validation_Pass Use_Analog Use Validated Structural Analog Re-evaluate Re-evaluate Method or Consider Alternative IS Validation_Pass->Use_Analog Yes Validation_Pass->Re-evaluate No

Caption: Decision-making flowchart for selecting an internal standard for Lurasidone analysis.

Conclusion and Recommendations

Based on the available evidence and established principles of bioanalytical method validation, the following recommendations can be made for the selection of an internal standard for Lurasidone analysis:

  • Lurasidone-d8 is the unequivocally superior choice for LC-MS/MS-based bioanalysis. Its ability to perfectly mimic the behavior of Lurasidone ensures the most accurate and precise quantification by effectively compensating for matrix effects. For methods intended for regulatory submission, the use of a stable isotope-labeled internal standard is strongly advised.

  • Ziprasidone can be a viable alternative when Lurasidone-d8 is not feasible. However, its use necessitates a more rigorous validation to ensure that it adequately tracks Lurasidone's behavior, particularly concerning matrix effects. The chromatographic separation must be optimized to ensure near co-elution without isobaric interference.

  • Chlorpromazine is not recommended for bioanalysis of Lurasidone using LC-MS/MS. The significant structural differences make it an unsuitable candidate for compensating for the complex matrix effects encountered in biological samples. Its use should be limited to less demanding applications, such as the analysis of pharmaceutical formulations by HPLC-UV, where the sample matrix is much simpler.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, regulatory expectations, and budget constraints. However, for high-stakes applications such as clinical trials and pharmacokinetic studies, the investment in a stable isotope-labeled internal standard like Lurasidone-d8 is well-justified by the enhanced data quality and reliability.

References

  • Kotteboina, M. Y., Pilli, N. R., Mullangi, R., & Satla, S. R. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(5), 726-734. [Link]

  • National Center for Biotechnology Information. (2013). Lurasidone Hydrochloride (Latuda) [Internet]. StatPearls Publishing. [Link]

  • Drugs.com. (n.d.). Lurasidone vs Ziprasidone Comparison. [Link]

  • Shimazaki, H., Ogawa, S., Takano, H., Ohki, S., Fukae, M., Furihata, T., Shibasaki, H., & Yokokawa, A. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Journal of Pharmaceutical Health Care and Sciences, 9(1), 22. [Link]

  • Koo, Y. S., Lee, H. C., & Lee, S. Y. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 34(21), 3057-3062. [Link]

  • Dr. Oracle. (2025). Which is preferred between ziprasidone and lurasidone for a bipolar patient intolerant to Seroquel (quetiapine) due to sedation?[Link]

  • Patil, S. D., & Bhinge, S. D. (2018). A simple, rapid, specific, linear, stability indicating reverse phase ultra-performance liquid chromatographic (UPLC) method was developed and validated as per the ICH guideline for quantitative determination of Lurasidone HCl, an antipsychotic drug. Online International Interdisciplinary Research Journal, 8(4), 43-51. [Link]

  • Sangeetha, R. K., Ravi, T. K., & Thankachen, S. (2015). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF LURASIDONE BY RP-HPLC AND HPTLC. European Journal of Pharmaceutical and Medical Research, 2(5), 529-540. [Link]

  • Galla, R., & Annapurna, M. M. (2018). Development and validation of RP-HPLC method for estimation of lurasidone hydrochloride in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 9(8), 3333-3339. [Link]

  • Pilli, N. R., Kotteboina, M. Y., & Mullangi, R. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(5), 726-734. [Link]

  • Meyer, J. M., Loebel, A., & Schweizer, E. (2013). Double-blind comparison of the safety and efficacy of lurasidone and ziprasidone in clinically stable outpatients with schizophrenia or schizoaffective disorder. Journal of Clinical Psychiatry, 74(4), 393-400. [Link]

  • Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937. [Link]

  • Ravisankar, P., Anusha, M., & Kumar, G. K. (2014). NOVEL ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ANALYSIS OF LURASIDONE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC. World Journal of Pharmaceutical Research, 3(7), 452-465. [Link]

  • Chae, J. W., Kim, H. Y., & Kang, J. S. (2012). A Sensitive and Selective LC-MS Method for the Determination of Lurasidone in Rat Plasma, Bile, and Urine. Journal of Chromatographic Science, 50(9), 785-791. [Link]

  • Islam, M. M., Ahad, A., & Sultana, N. (2014). Method Development and Validation of Assay of Chlorpromazine Hydrochloride Tablet Formulation Using Ultra Violet Visible Spectrophotometry. Journal of Analytical & Bioanalytical Techniques, 5(3), 1-6. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Method Development and Validation of Assay of Chlorpromazine Hydrochloride Tablet Formulation using UV-Visible Spectrophotometer. [Link]

  • Flesch, M., Kairies, M., & Diewock, T. (2022). Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions. European Journal of Clinical Pharmacology, 78(10), 1633-1640. [Link]

  • Galla, R., & Annapurna, M. M. (2018). method development, validation and stability studies for determination of lurasidone hydrochloride in. International Journal of Pharmacy and Pharmaceutical Sciences, 10(12), 48-55. [Link]

  • Loebel, A., Silva, R., & Pikalov, A. (2016). Lurasidone compared to other atypical antipsychotic monotherapies for bipolar depression: A systematic review and network meta-analysis. Journal of Affective Disorders, 194, 186-194. [Link]

  • Midha, K. K., Cooper, J. K., McGilveray, I. J., Butterfield, A. G., & Hubbard, J. W. (1981). High-performance liquid chromatographic assay for nanogram determination of chlorpromazine and its comparison with a radioimmunoassay. Journal of Pharmaceutical Sciences, 70(9), 1043-1046. [Link]

  • Walvekar, P. S., & Shinde, D. B. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 113-119. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]

Sources

Technical Guide: Performance Assessment of Lurasidone D8 in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of Lurasidone D8 as an internal standard for bioanalytical applications.

Executive Summary

Verdict: Lurasidone D8 (Lurasidone-d8) represents the gold-standard internal standard (IS) for the quantification of Lurasidone in complex biological matrices (plasma, serum, urine).[1][2]

Compared to analog alternatives (e.g., Ziprasidone) or lower-mass isotopologues (e.g., Lurasidone-d4), the D8 variant offers superior correction for matrix effects and ionization variability.[2] Its +8 Da mass shift is critical for eliminating "crosstalk" from the natural isotopic envelope of the analyte (M+4 contribution), a common limitation when using d3 or d4 labeled standards for molecules with high carbon counts like Lurasidone (MW ~492.6 Da).

Technical Comparison: Lurasidone D8 vs. Alternatives

The selection of an internal standard is the single most critical factor in establishing the robustness of an LC-MS/MS assay. Below is an objective comparison of Lurasidone D8 against common alternatives.

Table 1: Comparative Performance Metrics
FeatureLurasidone D8 (Recommended) Lurasidone D4 Analog IS (e.g., Ziprasidone)
Mass Shift (

m)
+8 Da +4 DaN/A (Different Mass)
Isotopic Interference Negligible. The M+8 natural isotope abundance of Lurasidone is effectively zero.[2]Moderate Risk. High concentrations of analyte (ULOQ) can contribute signal to the IS channel via the M+4 natural isotope.None , but spectral overlap can occur if resolution is poor.
RT Co-elution Excellent. Elutes within ±0.05 min of analyte. Compensates for matrix suppression at the exact moment of ionization.Excellent. Similar to D8.Poor. Elutes at a different time; cannot compensate for transient matrix effects specific to the analyte's elution window.
Extraction Recovery Identical to Analyte. Tracks extraction efficiency perfectly across LLE/PPT methods.Identical to Analyte. Variable. May have different solubility or pKa, leading to divergent recovery rates.
Cost HighModerateLow
Deep Dive: The "Crosstalk" Mechanism

For a molecule like Lurasidone (


), the natural isotopic distribution is significant.[2]
  • The Problem: The natural abundance of Carbon-13 means that a small fraction of "unlabeled" Lurasidone exists as the M+4 isotope. If you use Lurasidone-d4 as your IS, high concentrations of the drug (in patient samples) will generate a false signal in the IS channel, suppressing the calculated IS area and skewing linearity.

  • The D8 Solution: The probability of a natural Lurasidone molecule possessing 8 Carbon-13 atoms (M+8) is statistically zero. Therefore, Lurasidone D8 ensures the IS signal remains pure, even at the Upper Limit of Quantification (ULOQ).

IS Selection Logic & Workflow

The following diagram illustrates the decision logic and the mechanistic advantage of using a co-eluting SIL-IS (Stable Isotope Labeled Internal Standard) like Lurasidone D8 over an analog.

IS_Selection_Logic Start Select Internal Standard for Lurasidone (MW ~492) Choice_Analog Option A: Analog IS (e.g., Ziprasidone) Start->Choice_Analog Choice_SIL Option B: SIL-IS (Deuterated Lurasidone) Start->Choice_SIL Eval_Analog Result: Different Retention Time Fails to compensate for matrix effects at analyte RT Choice_Analog->Eval_Analog Eval_SIL Evaluate Mass Shift Choice_SIL->Eval_SIL Choice_D4 Lurasidone-d4 (+4 Da) Eval_SIL->Choice_D4 Choice_D8 Lurasidone-d8 (+8 Da) Eval_SIL->Choice_D8 Risk_D4 Risk: Isotopic Overlap Analyte M+4 contributes to IS signal Non-linear calibration at ULOQ Choice_D4->Risk_D4 Benefit_D8 Benefit: Clean Channel No natural M+8 interference Robust Linearity & Precision Choice_D8->Benefit_D8

Figure 1: Decision matrix for Internal Standard selection highlighting the isotopic interference advantage of D8 over D4 for mid-sized molecules.[2]

Experimental Protocol: Validated Bioanalytical Method

This protocol is designed for the quantification of Lurasidone in human plasma using Lurasidone D8. It utilizes a Protein Precipitation (PPT) method which is rapid and amenable to high-throughput clinical analysis.[2]

A. Reagents & Preparation
  • Stock Solution: Dissolve Lurasidone D8 (1 mg) in Methanol to yield 1.0 mg/mL.

  • Working IS Solution: Dilute stock in 50% Acetonitrile to ~50 ng/mL. Note: This concentration should yield a signal intensity similar to the geometric mean of the calibration curve.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

B. Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma sample (calibrator, QC, or subject) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (Lurasidone D8). Vortex gently for 10 seconds.[3]

    • Why? Adding IS before precipitation ensures it binds to the matrix and compensates for protein binding losses during the precipitation step.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (to dilute the organic content and improve peak shape).

C. LC-MS/MS Conditions[2][4]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm particle size.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Detection (MRM Mode):

    • Lurasidone: 493.2

      
       262.1 (Quantifier)[2]
      
    • Lurasidone D8: 501.2

      
       270.1 (Quantifier)[2]
      
    • Note: The transition corresponds to the cleavage of the piperazine ring. The +8 mass shift is retained in the fragment, confirming the label location is on the stable piperazine/linker moiety.

Critical Stability & Handling Insights

To ensure scientific integrity, the following stability factors must be controlled:

  • Deuterium Exchange: Lurasidone D8 is generally stable. However, avoid highly acidic (pH < 2) or highly basic (pH > 10) conditions for prolonged periods during storage, as this can catalyze proton-deuterium exchange at specific positions alpha to carbonyls or nitrogens.[2]

  • Stock Stability: Store stock solutions at -20°C or -80°C. Lurasidone is sensitive to light (photo-degradation); amber glassware is mandatory .[2]

  • Retention Time Shifts: Deuterated compounds can elute slightly earlier than non-deuterated analogs on C18 columns due to the "Deuterium Isotope Effect" (slightly lower lipophilicity).

    • Observation: Expect Lurasidone D8 to elute ~0.02–0.05 minutes earlier than Lurasidone.

    • Action: Ensure integration windows are wide enough to capture both, or use relative retention time (RRT) settings in your software.[2]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Tae, H., et al. (2013).[2] Quantification of lurasidone in rat plasma using LC-MS/MS and its application to pharmacokinetic study. Journal of Chromatography B, 940, 7-12.[2] [Link]

  • Jemal, M., et al. (2003).[2] The use of LC-MS/MS in the quantitative analysis of stable isotope labeled internal standards. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 469-483.[2] (Foundational reference for Isotope Interference theory).

Sources

Safety Operating Guide

Navigating the Disposal of Lurasidone Metabolite 14283 D8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical entity extends far beyond its synthesis and application in an assay. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Lurasidone Metabolite 14283 D8, a deuterated active metabolite of the atypical antipsychotic Lurasidone. As researchers, our commitment to scientific integrity and safety necessitates a thorough understanding of the materials we handle from inception to their ultimate managed waste stream. This document is structured to provide not just a set of instructions, but the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment and Regulatory Landscape

Before any disposal protocol can be established, a comprehensive understanding of the hazards associated with Lurasidone and its metabolites is paramount. Furthermore, navigating the regulatory framework governing chemical waste is a critical first step.

Toxicological Profile of Lurasidone and its Metabolites

Key takeaway: Due to its pharmacological activity and known hazards, all forms of Lurasidone and its active metabolites must be treated as toxic substances.

Regulatory Classification: Is it a Hazardous Waste?

The United States Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically "listed" (P- or U-list) or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4]

Lurasidone is not found on the EPA's P- or U-lists of hazardous wastes. However, this does not automatically classify it as non-hazardous. The responsibility falls on the waste generator to determine if the waste exhibits any of the hazardous characteristics.[5] Given the toxicological data for Lurasidone, it is prudent and best practice to manage it as a toxic hazardous waste . This conservative approach ensures the highest level of safety and regulatory compliance.

The following diagram illustrates the decision-making process for classifying Lurasidone-containing waste:

G start Lurasidone Waste Generated is_listed Is the waste on EPA P or U list? start->is_listed exhibits_char Does the waste exhibit hazardous characteristics (e.g., toxicity)? is_listed->exhibits_char No hazardous Manage as Hazardous Waste is_listed->hazardous Yes exhibits_char->hazardous Yes/Assume Yes non_hazardous Manage as Non-Hazardous Waste (Not Recommended) exhibits_char->non_hazardous No

Caption: Decision workflow for classifying Lurasidone waste.

Standard Operating Procedures for Disposal

The following step-by-step procedures provide a framework for the safe handling and disposal of Lurasidone Metabolite 14283 D8 and associated materials in a laboratory setting.

Segregation of Waste Streams

Proper segregation at the point of generation is the cornerstone of safe and compliant laboratory waste management.[6][7] Never mix incompatible waste streams. For Lurasidone Metabolite 14283 D8, the following segregation scheme should be implemented:

Waste StreamDescriptionRecommended Container
Solid Waste Unused or expired pure compound, contaminated weigh boats, and absorbent materials from spill cleanups.Clearly labeled, sealed, and chemically compatible container (e.g., wide-mouth glass or polyethylene jar).
Liquid Waste Solutions containing Lurasidone Metabolite 14283 D8, such as stock solutions, experimental samples, and rinsate from cleaning glassware.Clearly labeled, sealed, and chemically compatible container (e.g., glass or polyethylene carboy). Ensure the container is compatible with the solvent used.
Contaminated Sharps Needles, syringes, and Pasteur pipettes used to handle Lurasidone Metabolite 14283 D8 solutions.Puncture-resistant, leak-proof sharps container.
Contaminated Labware Gloves, pipette tips, vials, and other disposable labware that have come into contact with the compound.Lined, designated hazardous waste container (e.g., a sturdy cardboard box with a thick polyethylene liner).
Step-by-Step Disposal Protocol

The following workflow outlines the process from waste generation to collection by a licensed hazardous waste contractor.

G cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Accumulation & Storage cluster_disposal Final Disposal gen_solid Generate Solid Waste seg_solid Place in Solid Waste Container gen_solid->seg_solid gen_liquid Generate Liquid Waste seg_liquid Place in Liquid Waste Container gen_liquid->seg_liquid gen_sharps Generate Sharps Waste seg_sharps Place in Sharps Container gen_sharps->seg_sharps gen_labware Generate Contaminated Labware seg_labware Place in Lined Labware Container gen_labware->seg_labware label_waste Label Container with 'Hazardous Waste' and Contents seg_solid->label_waste seg_liquid->label_waste seg_sharps->label_waste seg_labware->label_waste close_container Keep Container Securely Closed label_waste->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa request_pickup Request Pickup from EHS/Waste Management store_saa->request_pickup transport Transport by Licensed Contractor request_pickup->transport incineration Incineration at Permitted Facility transport->incineration

Caption: Waste disposal workflow for Lurasidone Metabolite 14283 D8.

Detailed Steps:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves when handling Lurasidone Metabolite 14283 D8 in any form.

  • Waste Generation and Segregation: As waste is generated, immediately place it into the appropriate, pre-labeled waste container as outlined in the table above.

  • Container Management:

    • Ensure all waste containers are in good condition and compatible with the waste they hold.[8]

    • Keep containers securely closed except when adding waste.[8]

    • Label each container with the words "Hazardous Waste," the full chemical name ("Lurasidone Metabolite 14283 D8"), and the solvent if applicable.

  • Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within the laboratory. This area should be away from general lab traffic and have secondary containment to capture any potential leaks.[9]

  • Request for Pickup: Once a waste container is full or has been in the SAA for a designated period (as per your institution's policy, typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]

  • Transportation and Final Disposal: The hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred method of disposal for pharmaceutical waste is incineration.[6]

Disposal of Deuterated Compounds

There are no specific federal regulations for the disposal of deuterated compounds that differ from their non-deuterated counterparts. The hazardous nature of the molecule itself dictates the disposal procedure. Therefore, Lurasidone Metabolite 14283 D8 should be disposed of following the same protocol as Lurasidone or any other hazardous pharmaceutical.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup
  • Small Spills (milligram quantities):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully sweep the absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a cleaning solution (e.g., soap and water), and dispose of the cleaning materials as contaminated labware.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water.

In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet for Lurasidone to the medical personnel.

Conclusion: Fostering a Culture of Safety

The proper disposal of Lurasidone Metabolite 14283 D8 is not merely a procedural task but a reflection of our commitment to safety, regulatory compliance, and environmental stewardship. By understanding the "why" behind these procedures—the inherent hazards of the compound and the regulatory framework—we can move beyond rote compliance to a deeper culture of safety. This guide provides the necessary information to handle and dispose of this compound responsibly, ensuring the well-being of laboratory personnel and the broader community.

References

  • National Center for Biotechnology Information. (n.d.). Lurasidone. PubChem Compound Summary for CID 213046. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lurasidone Metabolite 14283 D8. PubChem Compound Summary for CID 92044454. Retrieved from [Link]

  • StatPearls. (2023, June 12). Lurasidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). Lurasidone hydrochloride. Retrieved from [Link]

  • U.S. Department of Transportation. (2024, June 12). How to Comply with Federal Hazardous Materials Regulations. Federal Motor Carrier Safety Administration. Retrieved from [Link]

  • U.S. Department of Transportation. (2024, December 6). Check the Box: Getting Started with Shipping Hazmat. Retrieved from [Link]

  • U.S. Department of Transportation, Pipeline and Hazardous Materials Safety Administration. (2022, October 17). Transporting Infectious Substances Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Transportation. Retrieved from [Link]

  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

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Personal protective equipment for handling Lurasidone Metabolite 14283 D8

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Bioanalytical Scientists, and HSE Officers.

Executive Safety Directive: The Dual-Hazard Protocol

Lurasidone Metabolite 14283 D8 (ID-14283-d8) represents a unique intersection of high pharmacological potency and analytical fragility . As a major active metabolite of the atypical antipsychotic Lurasidone, it retains significant affinity for Dopamine D2 and Serotonin 5-HT2A receptors [1].

The Core Challenge: You are handling a compound that is both a reproductive toxin (requiring strict containment) and a high-value isotopic standard (requiring anti-static precision).

This guide replaces generic "safety advice" with a Potent Compound Safety Strategy (PCSS) designed to protect the operator from the drug and the drug from the operator.

Part 1: Pharmacological Risk Assessment (The "Why")

To select the correct PPE, you must understand the mechanism of toxicity. Lurasidone Metabolite 14283 is not an inert chemical; it is a designer agent intended to modulate CNS function.

ParameterTechnical SpecificationSafety Implication
Compound Class Benzisothiazol-derivative (Atypical Antipsychotic Metabolite)CNS depression, extrapyramidal symptoms, and orthostatic hypotension upon exposure.
Hazard Classification Reproductive Toxin Category 2 (H361)Zero-tolerance for dust inhalation. Pregnant personnel should be excluded from handling powders.
OEB (Band) OEB 4 (Estimated)Occupational Exposure Limit (OEL) target: 1 – 10 µg/m³ .
Physical State Deuterated Solid (Hygroscopic & Static-Prone)High risk of airborne dispersion due to static charge; high risk of deuterium exchange if exposed to moisture.

Critical Insight: The "D8" (Deuterated) label indicates this is an Internal Standard (IS) for LC-MS/MS. While deuteration does not alter toxicity, it increases the material's cost significantly. Your PPE and handling protocols must prevent electrostatic loss of the powder.

Part 2: The PPE Matrix (Personal Protective Equipment)

PPE is the last line of defense. However, in bioanalytical labs where weighing small aliquots (1-5 mg) is common, PPE provides the critical redundancy layer.

Respiratory Protection (The Primary Barrier)
  • Minimum Requirement: N95 respirators are insufficient for OEB 4 compounds.

  • Standard Protocol: Full-face Powered Air Purifying Respirator (PAPR) with HEPA (P100) cartridges.

  • Why? PAPRs provide a positive pressure environment, ensuring that any seal breach pushes air out, not in. This is crucial when handling powders that can become airborne via static repulsion.

Dermal Protection (The Permeation Barrier)
  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: Latex or Nitrile (4 mil) – taped to the lab coat/Tyvek cuff.

    • Outer Layer: Extended-cuff Nitrile (High-Grip, 6-8 mil).

    • Change Frequency: Immediately upon visible contamination or every 30 minutes.

  • Body Covering: Disposable Tyvek® (or equivalent polyethylene) coveralls with elasticated wrists and hood. Lab coats alone are porous and retain potent dust.

Ocular Protection
  • Requirement: If not wearing a full-face PAPR, safety goggles (indirect vent) are required. Face shields alone are not respiratory protection and allow dust ingress from below.

Part 3: Engineering Controls & Handling Protocol

The "Zero-Exposure" Weighing Protocol Do not handle Lurasidone Metabolite 14283 D8 on an open bench.

1. The Environment: Use a Vented Balance Enclosure (VBE) or a Class III Biological Safety Cabinet (BSC) . The enclosure must have a face velocity of 0.3 – 0.5 m/s and HEPA filtration.

2. Static Control (Crucial for D8 Standards): Deuterated standards are often dry and prone to "jumping" due to static.

  • Tool: Use an Ionizing Bar or Anti-Static Gun inside the balance enclosure before opening the vial.

  • Why? Static discharge can scatter mg-quantities of the standard, creating an invisible contamination zone and ruining a $1,000+ aliquot.

3. Solubilization: Dissolve the solid inside the enclosure. Once the compound is in solution (e.g., Methanol or DMSO), the inhalation risk drops significantly, provided no aerosols are generated.

Part 4: Operational Workflow Diagram

The following diagram outlines the "Cradle-to-Grave" workflow for handling this potent metabolite, emphasizing the transition from "High Risk" (Powder) to "Managed Risk" (Solution).

G cluster_0 Containment Zone (VBE/Isolator) Start Storage (-20°C) Desiccated Prep PPE Donning (Double Gloves, PAPR/N95) Start->Prep Retrieve Vial Check Engineering Check (VBE Airflow >0.3 m/s) Prep->Check Verify Safety Static Static Neutralization (Ionizer) Check->Static Place in VBE Weigh Weighing Event (Closed Balance) Static->Weigh Open Vial Solv Solubilization (Add Solvent in Hood) Weigh->Solv Immediate Dissolution Clean Decontamination (10% Bleach + Alcohol) Solv->Clean Seal Container Waste Disposal (High-Temp Incineration) Clean->Waste Solid Waste

Figure 1: Operational workflow for handling Lurasidone Metabolite 14283 D8, highlighting the critical containment zone.

Part 5: Decontamination & Disposal

Deactivation Chemistry: Lurasidone and its metabolites are organic amines. Standard soap and water move the contamination; they do not destroy it.

  • Oxidation: Use a 10% Sodium Hypochlorite (Bleach) solution to degrade the ring structure.

  • Removal: Follow with 70% Isopropanol or Ethanol to remove the bleach residue and organic films.

  • Verification: For high-throughput labs, periodic wipe testing (swabbing surfaces and analyzing via LC-MS) is recommended to verify containment efficiency.

Disposal:

  • Solid Waste: All gloves, weigh boats, and wipes must be sealed in a "Hazardous Drug" bag (often yellow or purple) and sent for high-temperature incineration .

  • Liquid Waste: Do not pour down the drain.[1] Segregate into "Cytotoxic/Potent Organic" waste streams.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 213046, Lurasidone. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. Retrieved from [Link]

  • SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling Guidelines. (General Industry Standard Reference).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.